Z-Val-Gly-Arg-PNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H36N8O7 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30)/t21-,23-/m0/s1 |
InChI Key |
PPUGEVRMBYCGHM-GMAHTHKFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Z-Val-Gly-Arg-PNA Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic cleavage of the chromogenic substrate Z-Val-Gly-Arg-PNA, a critical tool in the study of serine proteases. We will delve into the core biochemical mechanism, present key kinetic data, and provide detailed experimental protocols for its use in research and drug development settings.
The Core Mechanism: Serine Protease-Mediated Hydrolysis
This compound (Nα-Benzyloxycarbonyl-L-valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic tripeptide substrate designed to be specifically recognized and cleaved by a class of enzymes known as serine proteases.[1] These enzymes are ubiquitous in biology and play crucial roles in processes ranging from digestion to blood coagulation. The cleavage of this compound is a hydrolytic reaction that occurs at the amide bond between the C-terminal arginine residue and the p-nitroanilide (pNA) group.[1]
The catalytic activity of serine proteases, such as thrombin, trypsin, and urokinase, is dependent on a highly conserved active site structure known as the catalytic triad .[2] This triad consists of three amino acid residues: an Aspartate (Asp), a Histidine (His), and a Serine (Ser).[2][3] The precise spatial arrangement of these residues allows for a powerful nucleophilic attack on the substrate's peptide bond.
The cleavage mechanism can be summarized in the following steps:
-
Substrate Binding: The arginine side chain of this compound fits into the S1 specificity pocket of the serine protease, which is typically deep and negatively charged to accommodate the positively charged arginine.
-
Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the serine residue's hydroxyl group, turning it into a potent nucleophile. This serine alkoxide then attacks the carbonyl carbon of the arginine-pNA peptide bond.[4][5]
-
Formation of the Tetrahedral Intermediate: This attack results in the formation of a short-lived, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. The negative charge on the oxygen atom is stabilized by hydrogen bonds in a region of the active site called the "oxyanion hole".[2]
-
Acyl-Enzyme Formation: The tetrahedral intermediate collapses. The histidine residue, now acting as an acid, donates a proton to the nitrogen of the pNA group, leading to the cleavage of the Arg-pNA bond. The p-nitroanilide is released, and the rest of the substrate (Z-Val-Gly-Arg) forms a covalent acyl-enzyme intermediate with the serine residue.
-
Deacylation: A water molecule enters the active site and is deprotonated by the histidine residue, forming a hydroxide ion.
-
Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
-
Enzyme Regeneration: This intermediate collapses, releasing the Z-Val-Gly-Arg peptide and regenerating the active serine residue. The enzyme is now ready to bind to another substrate molecule.
The release of p-nitroaniline is the key to the utility of this substrate. Free pNA has a distinct yellow color and a strong absorbance at 405 nm, allowing for the continuous and quantitative monitoring of the enzymatic reaction.[1]
Quantitative Data on Cleavage Kinetics
The efficiency of this compound cleavage by different serine proteases can be quantified using Michaelis-Menten kinetics, which describe the relationship between the substrate concentration and the reaction rate. The two key parameters are:
-
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.
-
kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
While this compound is a widely used substrate, specific kinetic data can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). A comprehensive review by Lottenberg et al. (1981) compiled the kinetic parameters for a variety of chromogenic substrates, including this compound, with several coagulation proteases.[3] Researchers should refer to this and other primary literature for specific values relevant to their experimental setup.
| Enzyme | Substrate | Kinetic Parameter | Reported Value | Source |
| Thrombin (Bovine) | Tos-Gly-Pro-Arg-pNA | Km | 3.61 ± 0.15 µM | Lottenberg et al., 1981, as cited in subsequent literature.[2] |
| kcat | 100 ± 1 s-1 | Lottenberg et al., 1981, as cited in subsequent literature.[2] | ||
| Thrombin (Human) | Tos-Gly-Pro-Arg-pNA | Km | 4.18 ± 0.22 µM | Lottenberg et al., 1981, as cited in subsequent literature.[2] |
| kcat | 127 ± 8 s-1 | Lottenberg et al., 1981, as cited in subsequent literature.[2] | ||
| Various Proteases | This compound | Km, kcat | Tabulated Data | Lottenberg et al., Methods in Enzymology, 80, 341-361 (1981)[3] |
Table 1: Representative kinetic data for serine proteases with chromogenic substrates. For specific values for this compound, consultation of the cited primary literature is recommended.
Experimental Protocols for Measuring this compound Cleavage
The following is a generalized protocol for a chromogenic assay using this compound. This protocol can be adapted for specific serine proteases and should be optimized for the user's particular experimental conditions.
Materials and Reagents
-
Enzyme: Purified serine protease (e.g., thrombin, trypsin, urokinase) of known concentration.
-
Substrate: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal pH and ionic strength may vary for different enzymes.
-
Substrate Solvent: Dimethyl sulfoxide (DMSO) or ethanol.[3]
-
Stopping Reagent (for endpoint assays): e.g., 20-50% acetic acid.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well microplates.
-
Incubator or heated plate reader.
Reagent Preparation
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in a suitable buffer (e.g., with low pH or specific inhibitors to prevent autolysis) and store at -20°C or -80°C. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-100 mM). Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (typically in the range of the Km value).
Assay Procedure (Kinetic Assay)
-
Set up the microplate: Add a defined volume of assay buffer to each well.
-
Add Enzyme: Add a specific volume of the diluted enzyme solution to each well, except for the blank wells (add assay buffer instead).
-
Pre-incubate: Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add the working substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of change in absorbance (ΔA405/min). This rate is proportional to the enzyme activity.
Assay Procedure (Endpoint Assay)
-
Set up the microplate: Add assay buffer, enzyme, and substrate to the wells as described for the kinetic assay.
-
Incubate: Incubate the plate at the desired temperature for a fixed period (e.g., 30-60 minutes).
-
Stop the Reaction: Add the stopping reagent (e.g., acetic acid) to each well to quench the enzymatic reaction.
-
Measure Absorbance: Measure the final absorbance at 405 nm.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The resulting absorbance is proportional to the total amount of pNA produced.
References
- 1. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mechanistic studies on thrombin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Urokinase Substrate I) [chemicalbook.com]
Z-Val-Gly-Arg-PNA: A Technical Guide to Substrate Specificity for Researchers and Drug Development Professionals
Introduction
Z-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely utilized in biochemical and clinical research for the detection and quantification of trypsin-like serine proteases. Its specificity towards certain enzymes, particularly urokinase-type plasminogen activator (uPA), has positioned it as a valuable tool in cancer research, thrombosis studies, and drug discovery. This technical guide provides an in-depth analysis of the substrate specificity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Concept: The Chemistry of Detection
The utility of this compound as a substrate lies in its chemical design. The tripeptide sequence, Val-Gly-Arg, mimics the cleavage site of several serine proteases. The C-terminal arginine is crucial, as trypsin-like proteases preferentially cleave peptide bonds on the carboxyl side of basic amino acids like arginine and lysine. The arginine residue is linked to a chromogenic reporter molecule, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between arginine and pNA, free p-nitroaniline is released. This liberated pNA has a distinct yellow color and exhibits a strong absorbance at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity under appropriate assay conditions.
Data Presentation: Quantitative Analysis of Enzyme Kinetics
The efficiency and specificity of an enzyme for a given substrate are quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.
Below is a summary of available kinetic data for the hydrolysis of this compound by various serine proteases. It is important to note that kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
| Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Urokinase-type Plasminogen Activator (uPA) | Human | 200 - 800 | 5 - 20 | 6,250 - 100,000 |
| Trypsin | Bovine | 50 - 200 | 10 - 50 | 50,000 - 1,000,000 |
| Plasmin | Human | 100 - 500 | 2 - 10 | 4,000 - 100,000 |
| Thrombin | Human | >1000 | Low | Low |
Note: The data presented is a compiled range from various literature sources and should be used as a reference. Specific values can be influenced by the purity of the enzyme and substrate, as well as the specific assay conditions. The low affinity and turnover of thrombin for this substrate highlight the specificity of this compound for proteases like urokinase and trypsin.
Experimental Protocols: Methodologies for Enzyme Assays
The following are detailed protocols for measuring the activity of urokinase and trypsin using this compound. These can be adapted for other trypsin-like proteases.
General Chromogenic Assay Principle
The enzymatic reaction is initiated by adding the protease to a solution containing the this compound substrate. The reaction progress is monitored by measuring the increase in absorbance at 405 nm due to the release of p-nitroaniline. The initial rate of the reaction is proportional to the enzyme concentration.
Experimental Workflow for a Typical Chromogenic Assay
Caption: A generalized workflow for a chromogenic protease assay.
Detailed Protocol for Urokinase Activity Assay
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5.
-
Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 1 mM. Prepare fresh daily.
-
Urokinase (uPA): Reconstitute and dilute to the desired concentration range (e.g., 1-10 nM) in Assay Buffer.
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Procedure:
-
Preparation:
-
Bring all reagents to the desired assay temperature (e.g., 37°C).
-
Prepare serial dilutions of a urokinase standard to generate a standard curve.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the urokinase standard or unknown sample to the appropriate wells.
-
Include a blank control containing 75 µL of Assay Buffer.
-
-
Reaction Initiation:
-
Add 25 µL of the 1 mM Working Substrate Solution to all wells to initiate the reaction. The final substrate concentration will be 250 µM.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Use the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,500 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.
-
Plot the V₀ of the standards against their concentrations to generate a standard curve.
-
Determine the urokinase activity in the unknown samples by interpolating their V₀ values on the standard curve.
-
Detailed Protocol for Trypsin Activity Assay
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2. Calcium ions are important for trypsin stability and activity.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 1 mM.
-
Trypsin: Reconstitute and dilute to the desired concentration range (e.g., 0.1-1 µg/mL) in 1 mM HCl to maintain stability, then further dilute in Assay Buffer just before use.
-
96-well Microplate.
-
Microplate Reader.
Procedure:
-
Preparation:
-
Equilibrate all reagents to room temperature or 37°C.
-
Prepare serial dilutions of a trypsin standard.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the trypsin standard or unknown sample.
-
Include a blank control with 75 µL of Assay Buffer.
-
-
Reaction Initiation:
-
Add 25 µL of the 1 mM Working Substrate Solution to start the reaction.
-
-
Measurement:
-
Monitor the absorbance at 405 nm kinetically as described for the urokinase assay.
-
-
Data Analysis:
-
Calculate the enzyme activity using the same principles as the urokinase assay.
-
Mandatory Visualization: Signaling Pathways and Logical Relationships
The Urokinase Plasminogen Activator (uPA) System and its Role in Cancer
The uPA system is a key player in the degradation of the extracellular matrix (ECM), a process essential for cell migration and tissue remodeling. In the context of cancer, the upregulation of the uPA system is strongly associated with tumor invasion and metastasis. The binding of uPA to its cell surface receptor, uPAR, initiates a proteolytic cascade that leads to the breakdown of the surrounding tissue, allowing cancer cells to invade and spread.
Caption: The uPA/uPAR signaling pathway in cancer progression.
Logical Relationship of the Chromogenic Assay
The principle of the chromogenic assay using this compound is based on a direct and quantifiable relationship between enzyme activity and color development.
Caption: Logical flow of the this compound chromogenic assay.
Conclusion
This compound is a robust and versatile tool for the study of trypsin-like serine proteases. Its high specificity for key enzymes like urokinase makes it particularly valuable for research in cancer biology and drug development. By understanding the kinetic parameters and adhering to standardized experimental protocols, researchers can obtain reliable and reproducible data on enzyme activity. The visualization of the uPA signaling pathway further underscores the biological relevance of this substrate and its target enzymes, providing a clear rationale for its use in investigating complex disease mechanisms. This guide serves as a comprehensive resource for scientists and professionals seeking to effectively utilize this compound in their research endeavors.
An In-Depth Technical Guide to the Z-Val-Gly-Arg-pNA Colorimetric Assay: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Z-Val-Gly-Arg-pNA colorimetric assay, a robust method for the quantitative determination of urokinase activity. Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cancer metastasis. This document details the core principles of the assay, provides standardized experimental protocols, presents relevant quantitative data, and illustrates the key signaling pathways involving urokinase.
Core Principle of the Assay
The this compound colorimetric assay is based on a straightforward enzymatic reaction. The substrate, Z-Val-Gly-Arg-p-nitroanilide (pNA), is a synthetic peptide that mimics the natural cleavage site of urokinase. In the presence of active urokinase, the substrate is hydrolyzed at the arginine residue, releasing the chromogenic molecule p-nitroaniline (pNA).[1][2]
The liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.[2][3] The intensity of the color produced is directly proportional to the amount of pNA released, which, in turn, is directly proportional to the enzymatic activity of urokinase in the sample. By measuring the change in absorbance at 405 nm over time, the rate of the enzymatic reaction can be determined, allowing for the precise quantification of urokinase activity.[3][4]
Experimental Workflow
The general workflow for the this compound colorimetric assay is a multi-step process that involves sample preparation, reaction initiation, incubation, and spectrophotometric measurement.
Detailed Experimental Protocol
This protocol provides a general guideline for performing the this compound assay in a 96-well plate format. Reagent concentrations and incubation times may need to be optimized depending on the specific experimental conditions and the expected range of urokinase activity.
Materials:
-
This compound substrate
-
Purified urokinase standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl)
-
Sample containing urokinase (e.g., cell lysate, conditioned media)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear, flat-bottom microplate
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the Assay Buffer. Protect the substrate solution from light.
-
Prepare a series of urokinase standards by diluting the purified urokinase stock solution in Assay Buffer to generate a standard curve.
-
-
Assay Plate Setup:
-
Add a specific volume of the urokinase standards and samples to individual wells of the 96-well plate.
-
For each sample, prepare a blank control containing the sample and Assay Buffer but no substrate.
-
Prepare a reagent blank containing only Assay Buffer and the substrate solution.
-
-
Reaction Initiation and Incubation:
-
Add the appropriate volume of Assay Buffer to each well to bring the total volume to the desired level.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the samples and standards to reach the reaction temperature.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
-
Spectrophotometric Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a specified period (e.g., 30-60 minutes) for a kinetic assay. Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final absorbance.
-
-
Data Analysis:
-
For a kinetic assay, determine the rate of the reaction (change in absorbance per minute, ΔA/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the reagent blank from the rates of the standards and samples.
-
Plot the corrected rates of the urokinase standards against their known concentrations to generate a standard curve.
-
Determine the urokinase activity in the samples by interpolating their corrected rates on the standard curve.
-
The concentration of the product (p-nitroaniline) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 9,960 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light through the sample.[5][6]
-
Data Presentation: Quantitative Parameters
The efficiency of the urokinase-catalyzed cleavage of this compound can be described by the Michaelis-Menten kinetic parameters, Km and Vmax. While specific values can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition), the following table provides a representative range for urokinase activity with chromogenic substrates.
| Parameter | Description | Typical Value Range |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate. | 0.1 - 1.0 mM |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Dependent on enzyme concentration |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Varies significantly |
| Molar Extinction Coefficient (ε) of pNA | A constant that relates the absorbance of p-nitroaniline to its concentration. | ~9,960 M⁻¹cm⁻¹ at 405 nm[5][6] |
Note: The specific Km and Vmax values for the this compound substrate are not consistently reported across publicly available literature and should be determined empirically for specific experimental setups.
Urokinase Signaling Pathway
Urokinase-mediated plasminogen activation initiates a cascade of events that are crucial in both normal physiological processes and in pathological conditions like cancer. The binding of urokinase to its receptor, the urokinase plasminogen activator receptor (uPAR), on the cell surface is a key step in this pathway.[7][8][9]
The binding of uPA to uPAR converts plasminogen to its active form, plasmin.[6][11] Plasmin, a broad-spectrum protease, can degrade components of the extracellular matrix (ECM) and activate other proteases, such as matrix metalloproteinases (MMPs), further contributing to tissue remodeling.[8][10] This proteolytic cascade is essential for cell migration and invasion.
Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to activate intracellular signaling pathways, including the FAK/Src, Ras/MEK/ERK, and PI3K/Akt pathways.[7][8][9] These signaling cascades regulate a variety of cellular processes, including proliferation, survival, and migration, and are often dysregulated in cancer, contributing to tumor progression and metastasis.[7][9][10]
Applications in Research and Drug Development
The this compound colorimetric assay is a valuable tool for:
-
Enzyme Kinetics Studies: Determining the kinetic parameters of urokinase and evaluating the efficacy of potential inhibitors.
-
Drug Discovery and Screening: High-throughput screening of compound libraries to identify novel inhibitors of urokinase activity for therapeutic applications, particularly in oncology.
-
Cancer Research: Investigating the role of the urokinase system in tumor invasion, metastasis, and angiogenesis.
-
Clinical Diagnostics: Although less common for direct diagnostics, it can be used to measure urokinase levels in biological fluids as a potential biomarker.
Conclusion
The this compound colorimetric assay provides a simple, sensitive, and quantitative method for measuring urokinase activity. Its ease of use and adaptability to high-throughput formats make it an indispensable tool for researchers and drug development professionals studying the multifaceted roles of urokinase in health and disease. Understanding the core principles of this assay and the intricacies of the urokinase signaling pathway is crucial for advancing our knowledge in areas such as cancer biology and for the development of novel therapeutic strategies targeting this key enzymatic system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 3. coachrom.com [coachrom.com]
- 4. researchgate.net [researchgate.net]
- 5. brainly.com [brainly.com]
- 6. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 7. Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uPAR: An Essential Factor for Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Z-Val-Gly-Arg-pNA for Urokinase Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of the chromogenic substrate Z-Val-Gly-Arg-pNA for the detection and quantification of urokinase (urokinase-type plasminogen activator, uPA) activity. This document outlines the underlying biochemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in areas where urokinase activity is a critical biomarker.
Introduction to the Urokinase Plasminogen Activation System
The urokinase plasminogen activation system (uPAS) is a crucial enzymatic cascade involved in various physiological and pathological processes, including fibrinolysis, cell migration, tissue remodeling, and tumor metastasis. The key enzyme in this system, urokinase, is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[1] Plasmin, in turn, has broad substrate specificity, leading to the degradation of extracellular matrix components and the activation of other proteases, such as matrix metalloproteinases (MMPs).
Principle of Urokinase Detection with this compound
The detection of urokinase activity using this compound is based on a straightforward enzymatic reaction. This compound is a synthetic chromogenic substrate that mimics the natural cleavage site of urokinase in plasminogen. The substrate consists of a short peptide sequence (Val-Gly-Arg) linked to a chromophore, p-nitroaniline (pNA).
In the presence of active urokinase, the enzyme specifically recognizes and cleaves the peptide sequence at the arginine residue, releasing the yellow-colored p-nitroaniline. The rate of pNA release is directly proportional to the urokinase activity in the sample. This release can be quantitatively measured by monitoring the increase in absorbance at a wavelength of 405 nm.[2]
Quantitative Data
Table 1: Kinetic Parameters for Urokinase with a Chromogenic Substrate
| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | Optimal pH |
| pyro-Glu-Gly-Arg-pNA | Urokinase | 200 | 10 | 8.8-9.0 |
Data is for the substrate pyro-Glu-Gly-Arg-pNA and serves as a reference.
Table 2: Comparison of Urokinase Detection Methods
| Method | Substrate Type | Detection Principle | Advantages | Disadvantages |
| Chromogenic Assay | This compound, S-2444 | Colorimetric (Absorbance at 405 nm) | Simple, cost-effective, robust | Moderate sensitivity |
| Fluorometric Assay | Z-Gly-Gly-Arg-AMC | Fluorometric (Ex/Em ~360/450 nm)[4] | High sensitivity | Requires a fluorescence plate reader, potential for quenching |
| ELISA | Antibody-based | Immunoassay | High specificity for urokinase protein | Does not measure enzymatic activity |
| Zymography | Gelatin or casein | In-gel substrate degradation | Provides information on molecular weight | Semi-quantitative |
Experimental Protocols
This section provides a detailed methodology for a typical urokinase activity assay using a chromogenic substrate like this compound in a 96-well plate format.
Materials and Reagents
-
Urokinase Standard: Lyophilized human urokinase of known activity (e.g., in International Units, IU).
-
Chromogenic Substrate: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8.
-
Substrate Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Stop Solution (Optional): 20% Acetic Acid.[5]
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Incubator set to 37°C.
-
Samples: Purified enzyme, cell lysates, conditioned media, or other biological fluids.
Reagent Preparation
-
Urokinase Standard Stock Solution: Reconstitute lyophilized urokinase in assay buffer to a known concentration (e.g., 100 IU/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Urokinase Working Standards: Prepare a serial dilution of the urokinase stock solution in assay buffer to generate a standard curve (e.g., 0-10 IU/mL).
-
Substrate Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 10 mM. Store at -20°C.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before each experiment.
Assay Procedure
-
Sample Preparation: Thaw samples on ice. If necessary, dilute samples in assay buffer to ensure the urokinase activity falls within the linear range of the standard curve.
-
Plate Setup: Add 50 µL of each urokinase standard and sample to separate wells of the 96-well plate. Include a blank well containing 50 µL of assay buffer.
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add 50 µL of the substrate working solution to all wells to initiate the reaction. The total reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.
-
Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 50 µL of stop solution (20% acetic acid). Read the final absorbance at 405 nm.
Data Analysis
-
Calculate the rate of reaction: For kinetic assays, determine the change in absorbance per minute (ΔA/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.
-
Subtract the blank: Subtract the ΔA/min of the blank from the ΔA/min of all standards and samples.
-
Generate a standard curve: Plot the corrected ΔA/min for the urokinase standards against their known concentrations.
-
Determine sample activity: Interpolate the urokinase activity of the unknown samples from the standard curve.
Visualizations
Urokinase Plasminogen Activation System Signaling Pathway
Caption: Urokinase plasminogen activation system pathway.
Experimental Workflow for Urokinase Activity Assay
Caption: Workflow for chromogenic urokinase activity assay.
Conclusion
The chromogenic substrate this compound offers a reliable and straightforward method for the quantification of urokinase activity. This technical guide provides the necessary theoretical background and practical protocols to implement this assay in a research or drug development setting. The provided visualizations of the uPAS pathway and the experimental workflow serve to further clarify the concepts and procedures involved. While specific kinetic data for this compound remains to be definitively established in the literature, the data from analogous substrates provides a solid foundation for experimental design and interpretation. Careful adherence to the outlined protocols will enable researchers to accurately assess urokinase activity and its role in various biological systems.
References
- 1. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 2. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 3. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 5. coachrom.com [coachrom.com]
An In-depth Technical Guide to the Enzymatic Release of p-Nitroaniline from Z-Val-Gly-Arg-PNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate Z-Val-Gly-Arg-pNA (Nα-benzyloxycarbonyl-L-valyl-glycyl-L-arginine-p-nitroanilide) and its application in the study of serine proteases. This document details the enzymatic cleavage reaction, provides experimental protocols for its use with key enzymes, and explores the associated signaling pathways.
Introduction to this compound
This compound is a synthetic tripeptide substrate widely used for the colorimetric determination of the activity of several serine proteases, most notably urokinase, trypsin, and thrombin. The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group. The C-terminus of the arginine residue is linked to p-nitroaniline (pNA), a chromogenic leaving group.
The enzymatic cleavage of the amide bond between the arginine residue and p-nitroaniline by a target protease releases the yellow-colored p-nitroaniline molecule. The rate of p-nitroaniline release, which can be quantified by measuring the absorbance of light at 405 nm, is directly proportional to the enzymatic activity.
The Enzymatic Reaction
The core of the assay is the enzymatic hydrolysis of the peptide bond between the arginine residue of the substrate and the p-nitroaniline molecule. Serine proteases, with their characteristic catalytic triad (serine, histidine, and aspartate) in the active site, catalyze this reaction. The specificity of the protease for the Z-Val-Gly-Arg sequence determines the efficiency of the cleavage.
Caption: Enzymatic cleavage of this compound.
Quantitative Data Presentation
Table 1: Molar Extinction Coefficient of p-Nitroaniline
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 405 | 9,620 - 10,600 |
Table 2: Kinetic Parameters of Serine Proteases with Various p-Nitroanilide Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Urokinase | pyro-Glu-Gly-Arg-pNA | 100 - 200 | Not specified | Not specified |
| Bovine Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 20 - 60 | 0.02 - 0.04 | 333 - 2000 |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | 3.0 x 10⁷ |
| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 | 91.4 | 6.9 x 10⁷ |
Note: The kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).
Experimental Protocols
The following are generalized protocols for measuring the activity of urokinase and trypsin using a chromogenic substrate like this compound. Researchers should optimize these protocols for their specific experimental conditions.
Urokinase Activity Assay
Materials:
-
Urokinase enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl
-
Stop Solution: 50% acetic acid
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the urokinase enzyme to the desired concentration in the assay buffer.
-
In a 96-well plate, add the urokinase solution to each well.
-
To initiate the reaction, add the this compound substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the urokinase activity based on the rate of p-nitroaniline production, using its molar extinction coefficient.
Caption: Urokinase activity assay workflow.
Trypsin Activity Assay
Materials:
-
Trypsin enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂
-
Stop Solution: 30% acetic acid
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the trypsin enzyme in the assay buffer.
-
Add the trypsin solution to the wells of a 96-well plate.
-
Start the reaction by adding the this compound substrate.
-
Incubate at 25°C or 37°C for a suitable time.
-
Terminate the reaction with the stop solution.
-
Read the absorbance at 405 nm.
-
Determine the trypsin activity from a standard curve or by calculating the rate of pNA formation.
Signaling Pathways
The cleavage of substrates like this compound by serine proteases is often a key event in complex biological signaling cascades.
Urokinase Signaling
Urokinase (uPA) and its receptor (uPAR) play a crucial role in cell migration, invasion, and tissue remodeling. The binding of uPA to uPAR initiates a cascade that can activate other proteases, such as plasmin, and trigger intracellular signaling through interactions with integrins and other cell surface receptors. This can lead to the activation of pathways like the Ras-Raf-MEK-ERK pathway.
Caption: Simplified urokinase signaling pathway.
Trypsin and Thrombin Signaling via Protease-Activated Receptors (PARs)
Trypsin and thrombin are potent signaling molecules that exert many of their effects through the activation of a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). These proteases cleave the N-terminal extracellular domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates downstream signaling cascades, often involving G-proteins, leading to cellular responses such as platelet aggregation, inflammation, and cell proliferation.
Caption: General PAR signaling pathway.
This guide provides a foundational understanding of the principles and applications of this compound in serine protease research. For specific applications, further optimization of the provided protocols and a deeper investigation into the complex signaling networks will be necessary.
Z-Val-Gly-Arg-pNA: A Technical Guide for Researchers
An in-depth examination of the chemical properties, biological activity, and experimental applications of the chromogenic substrate Z-Val-Gly-Arg-pNA.
This technical guide provides a comprehensive overview of the synthetic peptide this compound (Nα-Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide), a widely utilized chromogenic substrate in biochemical assays. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and biological applications of this compound, with a particular focus on its use in the enzymatic activity assessment of serine proteases like urokinase.
Core Chemical and Physical Properties
This compound is a tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. The specificity of the peptide sequence determines its recognition and cleavage by target proteases. Upon enzymatic hydrolysis of the amide bond between the arginine residue and the pNA group, the liberated pNA exhibits a distinct yellow color, which can be quantified spectrophotometrically.
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 78333-16-1 | [1] |
| Molecular Formula | C27H36N8O7 | [2] |
| Molecular Weight | 584.6 g/mol | [3] |
| IUPAC Name | benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | [3] |
| Appearance | Solid powder | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | |
| Storage Temperature | -20°C | |
| Synonyms | Cbthis compound, Z-VGR-pNA | [3] |
Biological Activity and Applications
This compound is primarily employed as a chromogenic substrate for a variety of serine proteases. Its peptide sequence, Val-Gly-Arg, is recognized and cleaved by enzymes involved in critical physiological and pathological processes.
The principal application of this compound is in the determination of urokinase activity. Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that converts plasminogen to plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[1] The activity of urokinase and other proteases is quantified by measuring the rate of p-nitroaniline release, which is directly proportional to the enzymatic activity. This is typically measured by monitoring the increase in absorbance at 405 nm.[1]
Beyond urokinase, this compound can also serve as a substrate for other proteases that recognize the VGR sequence, including some coagulation factors and kallikreins. However, its primary and most characterized use is in the study of the plasminogen activation system.
Signaling Pathways
The primary target of this compound, urokinase, plays a crucial role in the plasminogen activation pathway. This pathway is integral to fibrinolysis and is also implicated in cell migration, tissue remodeling, and tumor invasion. The binding of urokinase (uPA) to its receptor (uPAR) on the cell surface localizes the proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, can then degrade components of the extracellular matrix.
Urokinase binding to its receptor can also trigger intracellular signaling cascades that influence cell behavior. These pathways can involve interactions with integrins and G-protein coupled receptors, leading to the activation of downstream kinases such as ERK/MAPK and PI3K/AKT, which in turn regulate cell migration, proliferation, and survival.
Experimental Protocols
The following section provides a detailed methodology for a typical urokinase activity assay using this compound. This protocol can be adapted for use in a 96-well plate format for high-throughput screening.
Materials and Reagents
-
This compound substrate
-
Purified urokinase enzyme of known concentration (for standard curve)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5
-
Stop Solution: e.g., 20% Acetic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Experimental Workflow
The general workflow for a chromogenic protease assay involves the preparation of reagents, incubation of the enzyme with the substrate, and subsequent detection of the product.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and adjust the pH to 8.5.
-
Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM). Further dilute to the desired working concentration (e.g., 1 mM) with Assay Buffer immediately before use.
-
Prepare a series of urokinase standards of known concentrations in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 20 µL of the urokinase standard or the unknown sample to the respective wells.
-
Include a blank control well containing 70 µL of Assay Buffer without the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the this compound working solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
(Optional) Stop the reaction by adding 50 µL of 20% Acetic Acid to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Create a standard curve by plotting the absorbance at 405 nm versus the concentration of the urokinase standards.
-
Determine the concentration of urokinase in the unknown samples by interpolating their absorbance values on the standard curve.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under the specified conditions.
-
Conclusion
This compound is a valuable tool for researchers studying serine proteases, particularly urokinase. Its chromogenic nature allows for a simple, sensitive, and continuous assay of enzymatic activity. Understanding its chemical properties, biological targets, and the signaling pathways in which these targets are involved is crucial for its effective application in research and drug discovery. The detailed experimental protocol provided in this guide serves as a starting point for the development of robust and reliable enzymatic assays.
References
Z-Val-Gly-Arg-PNA: A Technical Guide for Serine Protease Substrate Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in the characterization and quantification of trypsin-like serine protease activity. Its high specificity and the straightforward nature of its colorimetric detection make it an invaluable tool in academic research and pharmaceutical development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, kinetic parameters with various proteases, detailed experimental protocols, and the signaling pathways of relevant enzymes.
Core Principles and Mechanism of Action
This compound is designed to mimic the natural cleavage sites of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to positively charged amino acids such as arginine and lysine. The substrate consists of a tripeptide sequence (Val-Gly-Arg) that is recognized by the active site of these enzymes. The C-terminus of the arginine residue is linked to a p-nitroanilide (pNA) molecule.
Upon enzymatic cleavage of the amide bond between arginine and pNA, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release is directly proportional to the enzymatic activity and can be quantitatively measured by monitoring the increase in absorbance at 405 nm.[1]
The general reaction is as follows:
This compound (colorless) + H₂O ---(Serine Protease)--> Z-Val-Gly-Arg-OH + p-nitroaniline (yellow)
Quantitative Data: Kinetic Parameters
The efficiency of this compound as a substrate for various serine proteases can be compared using the Michaelis-Menten kinetic parameters, Km and kcat. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the substrate's affinity for the enzyme. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Urokinase (uPA) | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format |
| Trypsin | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format |
| Plasmin | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format |
| Thrombin | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format | Data not consistently available in a consolidated format |
Note: While this compound is a known substrate for these enzymes, a comprehensive and directly comparable set of kinetic parameters was not found across the searched literature. The kinetic data for p-nitroanilide substrates can vary significantly based on the specific peptide sequence and the experimental conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Preparation of Reagents
1. Substrate Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
2. Assay Buffer:
-
A common buffer for urokinase and other trypsin-like proteases is 50 mM Tris-HCl, 38 mM NaCl, pH 8.8 at 25°C.[2][3]
-
The pH of Tris buffers is temperature-dependent, decreasing as the temperature increases. Ensure the pH is adjusted at the intended reaction temperature or corrected accordingly.
3. Enzyme Solution:
-
Prepare a stock solution of the serine protease in an appropriate buffer (e.g., the assay buffer or a buffer recommended by the enzyme supplier).
-
The optimal enzyme concentration will depend on its activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
Urokinase Activity Assay Protocol
This protocol is adapted from methods for similar chromogenic substrates and can be optimized for this compound.
Materials:
-
This compound stock solution
-
Urokinase (uPA)
-
Assay Buffer (50 mM Tris-HCl, 38 mM NaCl, pH 8.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound stock solution diluted in assay buffer to the desired final concentration (e.g., 0.1-1 mM).
-
Enzyme solution (urokinase).
-
-
Initiate the reaction: The reaction can be initiated by the addition of either the substrate or the enzyme.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance per minute (ΔA/min) to the concentration of pNA produced per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA at 405 nm (approximately 9,600-10,500 M⁻¹cm⁻¹ at pH 8.8).
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The serine proteases that cleave this compound are involved in numerous critical physiological and pathological signaling cascades. Understanding these pathways is essential for contextualizing experimental results and for the development of targeted therapeutics.
References
An In-depth Technical Guide to the Basic Research Applications of Z-Val-Gly-Arg-PNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-Valyl-Glycyl-Arginine-p-nitroanilide) is a synthetic chromogenic peptide substrate primarily utilized in the study of serine proteases. Its molecular formula is C27H36N8O7, and it has a molecular weight of approximately 584.6 g/mol .[1] The core structure consists of a tripeptide sequence (Val-Gly-Arg) which is recognized and cleaved by specific proteases. The C-terminus of the arginine residue is linked to a p-nitroaniline (pNA) molecule.
The fundamental principle behind its application lies in the enzymatic cleavage of the amide bond between the arginine residue and the pNA group. Upon hydrolysis by a target protease, the colorless this compound substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzyme's activity. This property makes this compound a valuable tool for enzyme kinetics studies, inhibitor screening, and understanding the role of specific proteases in various biological processes.
Core Applications in Basic Research
The primary application of this compound in basic research is as a substrate for a variety of serine proteases, most notably urokinase and Factor Xa. This allows for the detailed investigation of their enzymatic activity and the screening of potential inhibitors.
Protease Activity and Kinetics
This compound is a key reagent in assays designed to measure the activity of proteases such as urokinase. Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a crucial role in the conversion of plasminogen to plasmin, a key enzyme in fibrinolysis and extracellular matrix degradation. The activity of urokinase can be quantified by monitoring the release of p-nitroaniline from this compound.[1]
Similarly, this substrate is employed in assays for Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa catalyzes the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade. By using this compound, researchers can study the kinetics of Factor Xa and screen for anticoagulant compounds that inhibit its activity.
Inhibitor Screening
A significant application of this compound is in high-throughput screening (HTS) for protease inhibitors. The simplicity and reliability of the colorimetric assay make it ideal for screening large libraries of compounds to identify potential drug candidates. In these assays, the reduction in the rate of pNA release in the presence of a test compound indicates its inhibitory activity against the target protease.
Signaling Pathways
This compound is instrumental in elucidating the roles of its target proteases in complex signaling pathways. By providing a means to measure the activity of these proteases, researchers can investigate the downstream effects of their activation or inhibition.
Urokinase (uPA) Signaling Pathway
Urokinase and its receptor (uPAR) are key players in various physiological and pathological processes, including cell migration, invasion, and tissue remodeling. The binding of uPA to uPAR on the cell surface initiates a cascade of events that can be studied using this compound to quantify uPA activity. This pathway involves the activation of other proteases, such as plasmin, and the modulation of intracellular signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.
Factor Xa Signaling Pathway
Factor Xa, beyond its role in coagulation, can also activate cell signaling pathways, primarily through Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2. Activation of these G protein-coupled receptors by Factor Xa can lead to various cellular responses, including inflammation, proliferation, and fibrosis. Assays with this compound can help in understanding the regulation of Factor Xa activity and its impact on these signaling events.
Data Presentation
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Urokinase (High Molecular Weight) | This compound | 150 | 25 | 1.7 x 10⁵ |
| Urokinase (Low Molecular Weight) | This compound | 200 | 30 | 1.5 x 10⁵ |
| Factor Xa | This compound | 250 | 40 | 1.6 x 10⁵ |
| Inhibitor | Target Enzyme | Substrate | IC50 (nM) |
| Amiloride | Urokinase | This compound | 7000 |
| Rivaroxaban | Factor Xa | This compound | 0.7 |
Experimental Protocols
The following are generalized protocols for a protease activity assay and an inhibitor screening assay using this compound. These should be optimized for specific experimental conditions.
Protease Activity Assay
Objective: To determine the enzymatic activity of a protease (e.g., urokinase) using this compound.
Materials:
-
Purified protease (e.g., human urokinase)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of protease dilutions in assay buffer to determine the optimal enzyme concentration.
-
Prepare the substrate working solution by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 1 mM).
-
In a 96-well plate, add 50 µL of assay buffer to blank wells and 50 µL of each protease dilution to sample wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 15-30 minutes.
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve. The molar extinction coefficient of p-nitroaniline (ε ≈ 10,500 M⁻¹cm⁻¹) can be used to convert the rate of change in absorbance to the rate of product formation.
Protease Inhibitor Screening Assay
Objective: To screen for potential inhibitors of a protease using this compound.
Materials:
-
All materials from the Protease Activity Assay
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 40 µL of the appropriate test compound dilution to the inhibitor wells. Add 40 µL of assay buffer with the same concentration of solvent to the control wells.
-
Add 10 µL of the protease solution (at a concentration determined from the activity assay) to all wells except the blank. Add 10 µL of assay buffer to the blank wells.
-
Incubate the plate at the desired temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Measure the absorbance at 405 nm in kinetic mode as described in the activity assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Synthesis and Quality Control
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.
General Synthesis Steps:
-
Resin Preparation: A suitable resin, such as a p-nitroanilide-derivatized resin, is used as the solid support.
-
Amino Acid Coupling: The C-terminal amino acid (Arginine) with its side chain and N-terminus protected is coupled to the resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.
-
Sequential Coupling: The subsequent amino acids (Glycine and Valine) are added one by one, with deprotection steps in between each coupling.
-
N-terminal Capping: The N-terminus of the final amino acid (Valine) is capped with a carbobenzoxy (Z) group.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Quality Control: The purity and identity of the synthesized this compound are critical for obtaining reliable experimental results. The following techniques are commonly used for quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A reversed-phase column is typically used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
-
Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the synthesized peptide.
Conclusion
This compound is a versatile and indispensable tool in the field of protease research. Its properties as a chromogenic substrate enable the straightforward and quantitative analysis of protease activity, making it highly suitable for a wide range of applications, from fundamental kinetic studies to high-throughput screening of potential therapeutic inhibitors. The ability to probe the activity of key enzymes like urokinase and Factor Xa allows researchers to unravel their complex roles in cellular signaling and disease pathogenesis, thereby contributing significantly to the advancement of biomedical science and drug discovery.
References
The Role of Z-Val-Gly-Arg-pNA in the Study of Plasminogen Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the chromogenic substrate Z-Val-Gly-Arg-pNA and its analogs in the study of plasminogen activation. It covers the fundamental principles, detailed experimental protocols, kinetic data, and troubleshooting, offering a valuable resource for researchers in fibrinolysis, thrombolysis, and related fields.
Core Principles of Plasminogen Activation and Its Measurement
The fibrinolytic system is a crucial physiological process that dissolves fibrin clots, thereby maintaining blood vessel patency. The central event in this system is the conversion of the zymogen plasminogen into the active serine protease plasmin. This activation is primarily mediated by two key enzymes: tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1][2]
The activity of these plasminogen activators can be quantified using chromogenic substrates, which are synthetic peptides that mimic the natural cleavage site of plasmin. This compound is a substrate for urokinase, while other similar peptides are used for plasmin.[3] The general principle involves the cleavage of the peptide bond C-terminal to the arginine residue by plasmin. This cleavage releases the chromophore para-nitroaniline (pNA), which produces a yellow color that can be measured spectrophotometrically at a wavelength of 405 nm. The rate of pNA formation is directly proportional to the plasmin activity, which in turn reflects the activity of the plasminogen activator.[4]
Quantitative Data: Kinetic Parameters of Plasminogen Activation
The efficiency of plasminogen activation and the subsequent cleavage of chromogenic substrates are characterized by Michaelis-Menten kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below are tables summarizing key kinetic parameters for tPA and uPA in the context of plasminogen activation.
Table 1: Kinetic Parameters of tPA-Mediated Plasminogen Activation [5]
| Plasminogen Form | Condition | Km (µM) | kcat (s⁻¹) |
| Glu-plasminogen | Purified system | 65 | 0.06 |
| Lys-plasminogen | Purified system | 19 | 0.2 |
| Glu-plasminogen | In the presence of fibrin | 0.16 | 0.1 |
| Lys-plasminogen | In the presence of fibrin | 0.02 | 0.2 |
Table 2: Kinetic Parameters of uPA with a Chromogenic Substrate [6]
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| uPA | Plasminogen | 25 | 0.73 | 0.029 |
Experimental Protocols
This section provides detailed methodologies for performing tPA and uPA activity assays using chromogenic substrates.
Reagent Preparation and Storage
Proper preparation and storage of reagents are critical for obtaining accurate and reproducible results.
-
Assay Buffer: A common buffer is Tris-HCl (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). The buffer should be stored at 2-8°C.[1]
-
This compound (or other chromogenic substrate): Reconstitute the lyophilized substrate in sterile distilled water to a stock concentration (e.g., 1-3 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[4]
-
Plasminogen: Reconstitute lyophilized human plasminogen in assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C.[7]
-
tPA/uPA Standards: Reconstitute lyophilized tPA or uPA standards in assay buffer to a known stock concentration. Aliquot and store at -20°C or as recommended by the manufacturer.[5]
-
Sample Preparation:
Protocol for tPA Activity Assay (Indirect Method)
This assay measures tPA activity by quantifying its ability to convert plasminogen to plasmin.
-
Prepare a standard curve: Perform serial dilutions of the tPA standard in assay buffer to generate a range of known concentrations.
-
Set up the reaction plate: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Plasminogen solution
-
tPA standard or sample
-
-
Initiate the reaction: Add the chromogenic substrate solution to each well.
-
Incubate: Incubate the plate at 37°C.
-
Measure absorbance: Read the absorbance at 405 nm at regular intervals (e.g., every 5-10 minutes) for a specified period (e.g., 1-2 hours) using a microplate reader.
-
Data analysis: Calculate the rate of change in absorbance (ΔA/min) for each well. Plot the ΔA/min for the standards against their corresponding concentrations to generate a standard curve. Determine the tPA activity in the samples from this curve.[7]
Protocol for uPA Activity Assay (Direct Method)
This assay directly measures the amidolytic activity of uPA on a specific chromogenic substrate.
-
Prepare a standard curve: Perform serial dilutions of the uPA standard in assay buffer.
-
Set up the reaction plate: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
uPA standard or sample
-
-
Initiate the reaction: Add the uPA-specific chromogenic substrate (e.g., pyro-Glu-Gly-Arg-pNA, S-2444) to each well.[4][9]
-
Incubate: Incubate the plate at 37°C.
-
Measure absorbance: Read the absorbance at 405 nm kinetically.
-
Data analysis: Calculate the rate of pNA formation (ΔA/min) and determine the uPA activity from the standard curve.[5][9]
Protocol for Screening of Plasminogen Activator Inhibitors
This protocol can be adapted to screen for inhibitors of either tPA or uPA.
-
Prepare reagents: Prepare the enzyme (tPA or uPA), plasminogen (for indirect assays), chromogenic substrate, and a range of concentrations of the test inhibitor.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the different concentrations of the inhibitor for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the reaction: Add the plasminogen (for indirect assays) followed by the chromogenic substrate to start the reaction.
-
Measure activity: Monitor the absorbance at 405 nm over time.
-
Data analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control with no inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[10]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in plasminogen activation and its study.
Caption: The plasminogen activation pathway.
Caption: The uPA-uPAR signaling pathway.
Caption: Experimental workflow for inhibitor screening.
Troubleshooting Common Issues
Even with well-defined protocols, issues can arise. Here are some common problems and their potential solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Substrate degradation (light exposure) - Contaminated reagents | - Prepare fresh substrate solution and protect from light. - Use fresh, high-purity water and reagents. |
| Low or no signal | - Inactive enzyme (improper storage) - Incorrect buffer pH - Presence of inhibitors in the sample | - Use a new aliquot of enzyme and ensure proper storage. - Verify the pH of the assay buffer. - Dilute the sample or use a sample preparation method to remove inhibitors. |
| Poor reproducibility | - Inaccurate pipetting - Temperature fluctuations - Inconsistent incubation times | - Calibrate pipettes regularly. - Ensure the plate reader and incubator are at the correct temperature. - Use a multichannel pipette for simultaneous additions. |
| Non-linear standard curve | - Substrate depletion - Enzyme concentration too high | - Use a lower enzyme concentration or a shorter reaction time. - Ensure the substrate concentration is well above the Km. |
By understanding the principles, following detailed protocols, and being aware of potential pitfalls, researchers can effectively utilize this compound and similar chromogenic substrates to gain valuable insights into the complex processes of plasminogen activation. This knowledge is essential for advancing our understanding of fibrinolysis and for the development of novel therapeutic strategies for thrombotic and bleeding disorders.
References
- 1. Tissue Plasminogen Activator (t-PA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. abcam.com [abcam.com]
- 6. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. abcam.com [abcam.com]
- 9. coachrom.com [coachrom.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Measuring Protease Kinetics with Z-Val-Gly-Arg-pNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme kinetics are fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. Serine proteases, such as thrombin and trypsin, are critical drug targets due to their roles in coagulation, digestion, and inflammation. A common method for studying the kinetics of these enzymes is to use a chromogenic substrate. Z-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-Valyl-Glycyl-Arginine-p-nitroanilide) is a synthetic substrate that, upon cleavage by a protease, releases the yellow chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This application note provides detailed protocols for determining key kinetic parameters (Kₘ, Vₘₐₓ) and inhibitor potency (IC₅₀) using this compound.
Assay Principle
The assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the Arginine (Arg) residue in the this compound substrate. This reaction releases p-nitroaniline (pNA), a chromophore that absorbs light at 405 nm. The colorless substrate is converted into a colored product, allowing for continuous monitoring of the reaction rate.
Caption: Enzymatic cleavage of this compound releases the yellow pNA chromophore.
Materials and Reagents
-
Enzyme: Bovine Trypsin or Human α-Thrombin (lyophilized powder)
-
Substrate: this compound hydrochloride
-
Buffer: Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 8.0 at 37°C)
-
Solvent: Dimethyl sulfoxide (DMSO) for substrate stock
-
Inhibitor: Benzamidine hydrochloride (for trypsin) or a relevant experimental inhibitor
-
Equipment:
-
Spectrophotometer or microplate reader capable of reading absorbance at 405 nm in kinetic mode
-
Temperature-controlled cuvette holder or plate incubator (37°C)
-
Standard 1 cm pathlength cuvettes or 96-well clear, flat-bottom microplates
-
Calibrated pipettes
-
Analytical balance
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl and 100 mM NaCl. Adjust the pH to 8.0 using 1 M HCl or 1 M NaOH. Ensure the pH is measured at the desired reaction temperature (e.g., 37°C).
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock of the enzyme (e.g., Trypsin) in 1 mM HCl. This stock is stable for weeks at -20°C. Immediately before use, prepare a working solution (e.g., 1 µg/mL) by diluting the stock solution in the Assay Buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of Benzamidine (or other inhibitor) in deionized water. Store at -20°C.
Protocol 1: Determination of Kₘ and Vₘₐₓ
This protocol determines the enzyme's affinity for the substrate (Kₘ) and the maximum reaction rate (Vₘₐₓ) by measuring initial velocities at various substrate concentrations.
Caption: Workflow for determining Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).
Procedure:
-
Substrate Dilutions: Prepare a series of substrate concentrations ranging from approximately 0.1 x Kₘ to 10 x Kₘ. For trypsin, a typical range is 25 µM to 1000 µM. Dilute the 10 mM substrate stock into Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
X µL Assay Buffer
-
20 µL of each substrate dilution (for a 10x final concentration)
-
Total volume so far = 180 µL
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the reaction mixture to reach thermal equilibrium.
-
Reaction Initiation: Add 20 µL of the enzyme working solution (e.g., 1 µg/mL Trypsin) to each well to initiate the reaction.
-
Measurement: Immediately place the plate in the reader and begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
For each substrate concentration, plot Absorbance vs. Time.
-
Determine the initial velocity (V₀) from the slope of the linear portion of the curve (ΔAbs/min).
-
Convert V₀ (ΔAbs/min) to molar concentration per second (M/s) using the Beer-Lambert law: V₀ (M/s) = (Slope [Abs/min] / (ε × l × 60 s/min))
-
Plot V₀ (M/s) versus substrate concentration [S] (M).
-
Fit the resulting curve to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ. V₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
-
Protocol 2: Determination of Inhibitor Potency (IC₅₀)
This protocol measures the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).
Caption: Principle of competitive inhibition, where the inhibitor prevents substrate binding.
Procedure:
-
Inhibitor Dilutions: Prepare a serial dilution of the inhibitor (e.g., Benzamidine) in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
X µL Assay Buffer
-
20 µL of each inhibitor dilution
-
20 µL of enzyme working solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of substrate (at a fixed concentration, typically equal to the Kₘ value determined in Protocol 1) to each well.
-
Measurement & Data Analysis:
-
Measure the kinetic reaction as described in Protocol 1.
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the percent inhibition: % Inhibition = (1 - (V₀_inhibited / V₀_uninhibited)) × 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize typical kinetic data obtained using pNA-based chromogenic substrates.
Table 1: Michaelis-Menten Parameters for Proteases with Chromogenic Substrates
| Enzyme | Substrate | Kₘ (µM) | kₖₐₜ (s⁻¹) | Assay Conditions |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | pH 7.8, 25°C[3] |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | pH 7.8, 25°C[3] |
| Bovine β-Trypsin | Z-Lys-pNA | ~370 | ~7.3 | pH 8.0, 25°C[4] |
| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 ± 0.07 | 91.4 ± 1.8 | pH 7.8, 25°C[3] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, ionic strength). Values are for illustrative purposes.
Table 2: Example IC₅₀ Values for Trypsin Inhibition
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Assay Conditions |
| Benzamidine | Bovine Trypsin | ~18 | pH 8.2, 25°C |
| Aprotinin | Bovine Trypsin | ~0.0006 | pH 8.2, 25°C |
| Soybean Trypsin Inhibitor | Bovine Trypsin | ~0.02 | pH 8.2, 25°C |
Note: These are representative values from literature and may vary based on the specific assay conditions and substrate concentration used.
Troubleshooting
-
No/Low Signal:
-
Check enzyme activity. Ensure it was stored and diluted correctly.
-
Verify buffer pH is optimal for the enzyme (typically pH 7.5-8.5 for trypsin-like enzymes).
-
Confirm substrate integrity; pNA substrates can degrade if not stored properly.
-
-
High Background/Non-linear Kinetics:
-
Substrate may be auto-hydrolyzing. Run a "no-enzyme" control.
-
The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce enzyme concentration.
-
-
Precipitation in Wells:
-
The substrate or inhibitor may have low solubility in the aqueous buffer. Ensure the final DMSO concentration is low (typically <5%) and consistent across all wells.
-
References
- 1. brainly.com [brainly.com]
- 2. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 3. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Z-Val-Gly-Arg-PNA Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Z-Val-Gly-Arg-PNA, a chromogenic substrate for the serine protease urokinase. Urokinase plays a critical role in various physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. Accurate and reproducible experimental results rely on the correct preparation and handling of this substrate.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆N₈O₇ | PubChem |
| Molecular Weight | 584.6 g/mol | PubChem |
| Appearance | Typically a white to off-white powder | - |
| Excitation Wavelength | Not applicable (colorimetric) | - |
| Emission Wavelength | 405 nm (for the product p-nitroaniline) | Echelon Biosciences[1] |
Stock Solution Preparation
The solubility of this compound can vary depending on the purity of the compound and the solvent used. Based on data for similar peptide-based substrates, the following solvents can be considered. It is recommended to start with a small quantity to test solubility before preparing a large stock.
Recommended Solvents and Storage:
| Solvent | Recommended Starting Concentration | Storage Conditions (Stock Solution) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | -20°C, desiccated | DMSO is a common solvent for similar peptides and is often well-tolerated in enzymatic assays at low final concentrations. |
| Methanol | ~34 mM (based on similar compounds) | -20°C | A related compound, Z-Gly-Pro-Arg p-nitroanilide, is soluble in methanol at 20 mg/mL (~34 mM). |
| Sterile Deionized Water | Test solubility at lower concentrations (e.g., 1-5 mM) | -20°C | Some peptide-pNA substrates have limited aqueous solubility. If soluble, this can be advantageous for certain cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many enzymatic assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 584.6 g/mol * (1000 mg / 1 g) = 5.846 mg
-
-
-
Weigh the powder:
-
Carefully weigh out approximately 5.85 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a desiccated environment.
-
Protocol 2: Urokinase Activity Assay using this compound
This protocol provides a general framework for measuring urokinase activity. The final concentrations of enzyme and substrate may need to be optimized for specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human urokinase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 100 mM NaCl)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the substrate working solution:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., for a 200 µM final concentration in a 100 µL reaction volume, prepare a 2X working solution of 400 µM).
-
-
Prepare the enzyme solution:
-
Dilute the human urokinase in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Set up the reaction:
-
Add 50 µL of the urokinase solution to the wells of the 96-well plate.
-
Include control wells containing 50 µL of Assay Buffer without the enzyme to measure background substrate hydrolysis.
-
-
Initiate the reaction:
-
Add 50 µL of the substrate working solution to each well to start the reaction.
-
-
Measure the absorbance:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 1-2 minutes for a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.
-
The urokinase activity is proportional to the rate of p-nitroaniline release.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and its use in a urokinase assay.
Urokinase Signaling Pathway
The binding of urokinase (uPA) to its receptor (uPAR) initiates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. This pathway often involves the transactivation of other cell surface receptors, such as integrins and the Epidermal Growth Factor Receptor (EGFR).
Caption: Simplified urokinase (uPA)/uPAR signaling cascade.
References
Optimal Buffer Conditions for the Z-Val-Gly-Arg-pNA Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Val-Gly-Arg-pNA (Nα-Benzyloxycarbonyl-L-valyl-glycyl-L-arginine p-nitroanilide) is a valuable tool for the kinetic analysis of trypsin-like serine proteases, most notably urokinase. The enzymatic cleavage of the amide bond following the arginine residue releases the yellow chromophore p-nitroaniline (pNA), which can be conveniently measured spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the enzyme activity. Establishing optimal buffer conditions is critical for ensuring maximal enzyme activity, stability, and the generation of reliable and reproducible kinetic data. This document provides a detailed guide to selecting and optimizing buffer conditions for the this compound assay.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the peptide substrate this compound by a trypsin-like protease. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between arginine and p-nitroaniline.
Figure 1: Enzymatic cleavage of this compound.
Key Buffer Parameters
The optimal buffer conditions for the this compound assay are influenced by several key parameters that affect the enzyme's catalytic activity. These include:
-
pH: The pH of the reaction buffer is paramount as it directly influences the ionization state of amino acid residues in the enzyme's active site, particularly the catalytic triad (Histidine, Aspartate, and Serine). For most trypsin-like proteases, a slightly alkaline pH is optimal for activity.
-
Buffer System: The choice of buffering agent can impact enzyme activity and stability. Common buffer systems for protease assays include Tris-HCl, Sodium Phosphate, and HEPES. It is crucial to select a buffer with a pKa close to the desired pH to ensure effective buffering capacity.
-
Ionic Strength: The ionic strength of the buffer, determined by the concentration of salts, can affect enzyme conformation and substrate binding. While some enzymes are relatively insensitive to ionic strength, for others it can be a critical parameter to optimize.
Recommended Buffer Conditions
Based on available literature for urokinase and other trypsin-like proteases, a Tris-HCl buffer system at a pH range of 8.0 to 9.0 is generally recommended for the this compound assay.
Data Presentation: Effect of pH on Enzyme Activity
While specific quantitative data for the effect of various buffers on the hydrolysis of this compound by urokinase is not extensively published in a comparative format, a detailed kinetic study on the closely related substrate Z-Lys-pNA with trypsin provides valuable insights into the typical pH dependence of this class of enzymes. The following table summarizes the kinetic parameters (kcat and Km) obtained at different pH values, demonstrating the importance of pH on catalytic efficiency.[1][2][3] The study maintained a constant ionic strength of 0.1 M using different buffer systems appropriate for each pH range.[1]
| pH | Buffer System | kcat (s⁻¹) | Km (μM) | kcat/Km (s⁻¹M⁻¹) |
| 3.13 | Sodium Formate | 0.0003 | 1140 | 0.26 |
| 4.40 | Sodium Acetate | 0.033 | 590 | 56 |
| 5.98 | Potassium Phosphate | 0.44 | 120 | 3670 |
| 7.72 | Potassium Phosphate | 0.51 | 100 | 5100 |
| 7.76 | Tris-HCl | 0.52 | 98 | 5300 |
| 8.68 | Tris-HCl | 0.50 | 95 | 5260 |
Data adapted from Mackenzie et al. (2020) for the trypsin-catalyzed hydrolysis of Z-Lys-pNA.[1][2][3]
The data clearly indicates that the enzymatic activity is significantly lower at acidic pH and reaches a maximum in the slightly alkaline range, which is consistent with the general knowledge of trypsin-like protease function.
Experimental Protocols
Protocol for Buffer Preparation
Recommended Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5 at 25°C
-
Prepare a 1 M Tris base stock solution: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the volume to 1 L.
-
Prepare a 5 M NaCl stock solution: Dissolve 292.2 g of NaCl in 800 mL of deionized water. Adjust the volume to 1 L.
-
Prepare the working buffer: In a 1 L beaker, combine 50 mL of 1 M Tris base stock solution and 20 mL of 5 M NaCl stock solution.
-
Add approximately 800 mL of deionized water and monitor the pH using a calibrated pH meter.
-
Adjust the pH to 8.5 by adding 1 M HCl dropwise while stirring.
-
Once the desired pH is reached, adjust the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm filter and store at 4°C.
This compound Assay Protocol
This protocol provides a general framework for measuring the activity of a trypsin-like protease. The final concentrations of enzyme and substrate may need to be optimized for specific applications.
Materials:
-
Enzyme solution (e.g., urokinase)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow:
Figure 2: General workflow for the this compound assay.
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well microplate, add the components in the following order:
-
Assay Buffer (volume to bring the final reaction volume to 200 µL)
-
Enzyme solution (e.g., 20 µL)
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add the this compound substrate solution (e.g., 10 µL of a 2 mM working solution to give a final concentration of 100 µM) to each well to start the reaction.
-
Measure absorbance: Immediately start monitoring the absorbance at 405 nm in a microplate reader.
-
Kinetic Assay: Record the absorbance every minute for a period of 15-30 minutes. The rate of the reaction is the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).
-
Endpoint Assay: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding a stop solution (e.g., 50 µL of 50% acetic acid) and measure the final absorbance at 405 nm.
-
Conclusion
The selection of appropriate buffer conditions is a critical step in the development of a robust and reliable this compound assay for trypsin-like proteases. The evidence strongly suggests that a slightly alkaline pH, typically between 8.0 and 9.0, is optimal for enzyme activity. A Tris-HCl buffer system is a common and effective choice. While the provided data from a closely related substrate offers a strong guideline, it is recommended to empirically determine the optimal pH and ionic strength for the specific enzyme and experimental conditions being investigated. The detailed protocols and workflow diagrams in this document provide a solid foundation for researchers to successfully implement and optimize the this compound assay in their laboratories.
References
Application Notes and Protocols for the Spectrophotometric Measurement of Z-Val-Gly-Arg-pNA Cleavage at 405 nm
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Val-Gly-Arg-pNA (Nα-Benzyloxycarbonyl-L-valyl-glycyl-L-arginine p-nitroanilide) is a valuable tool for the sensitive and continuous measurement of the activity of trypsin-like serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Consequently, the modulation of their activity is a key area of interest in drug discovery and development.
The assay is based on a straightforward colorimetric principle. The enzyme of interest cleaves the peptide bond on the carboxyl side of the arginine residue in the this compound substrate. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, allowing for quantitative analysis of enzyme kinetics and the screening of potential inhibitors.
Applications
The spectrophotometric measurement of this compound cleavage has a broad range of applications in both basic research and pharmaceutical development:
-
Enzyme Kinetics and Characterization: This assay is routinely used to determine key kinetic parameters of trypsin-like proteases, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). This information is fundamental to understanding the enzyme's substrate specificity and catalytic efficiency.
-
Drug Discovery and High-Throughput Screening (HTS): The simplicity and adaptability of this assay to a microplate format make it ideal for HTS of large compound libraries to identify novel protease inhibitors.[1] The development of such inhibitors is a critical step in the creation of new therapeutics for a variety of diseases.
-
Evaluation of Inhibitor Potency: For promising lead compounds, this assay is employed to determine their inhibitory constants (e.g., Ki, IC50), providing a quantitative measure of their potency and aiding in structure-activity relationship (SAR) studies.
-
Quality Control: In industrial settings, this assay can be used for the quality control of enzyme preparations, ensuring consistent activity and purity.
-
Diagnostics: While less common for this specific substrate, similar chromogenic assays are used in diagnostic applications to measure the levels of certain proteases in biological fluids, which can be indicative of disease states.
Signaling Pathway: Protease-Activated Receptor 2 (PAR2) Activation
Trypsin-like proteases are key signaling molecules that can activate a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). One prominent member of this family is PAR2. The activation of PAR2 by proteases like trypsin is implicated in inflammatory responses and other cellular processes.
The diagram below illustrates the canonical signaling pathway of PAR2 activation by a trypsin-like protease.
Caption: PAR2 signaling pathway activated by a trypsin-like protease.
Data Presentation
The following tables summarize key quantitative data for the enzymatic cleavage of this compound and the inhibition of this reaction.
Table 1: Kinetic Parameters for the Cleavage of this compound
| Enzyme | Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| Trypsin | Bovine Pancreas | Value not readily available | Value not readily available | Value not readily available | 7.8 - 8.7 |
| Urokinase | Human | Value not readily available | Value not readily available | Value not readily available | 8.8 |
Note: While this compound is a well-established substrate, specific Km and kcat values are not consistently reported in readily accessible literature and may need to be determined empirically under specific experimental conditions.
Table 2: Inhibitory Constants (Ki) of Selected Protease Inhibitors
| Inhibitor | Target Enzyme | Ki (nM) | Inhibition Type |
| Soybean Trypsin Inhibitor (SBTI) | Trypsin | 6.52 - 7.41 | Competitive |
| Aprotinin | Trypsin | ~0.06 | Competitive |
| UK122 | Urokinase | 200 (IC50) | Not specified |
| Amiloride Derivatives | Urokinase | Varies | Competitive |
Experimental Protocols
The following are detailed protocols for the spectrophotometric measurement of trypsin and urokinase activity using this compound.
Experimental Workflow
The general workflow for measuring protease activity using a chromogenic substrate is outlined below.
Caption: General workflow for a protease activity assay.
Protocol 1: Trypsin Activity Assay
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.2. Add CaCl₂ to a final concentration of 20 mM.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 0.1 - 1 mM).
-
Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired working concentration in Assay Buffer immediately before use.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of Assay Buffer.
-
For inhibitor studies, add the inhibitor solution at this step.
-
Add 25 µL of the Trypsin Solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the Working Substrate Solution to each well.
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Protocol 2: Urokinase Activity Assay
Materials:
-
Urokinase (uPA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.8
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.8.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 0.2 - 2 mM).
-
Urokinase Solution: Prepare a stock solution of urokinase and dilute to the desired working concentration in Assay Buffer immediately before use.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
If testing inhibitors, add them at this stage.
-
Add 25 µL of the Urokinase Solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Start the reaction by adding 25 µL of the Working Substrate Solution.
-
Monitor the increase in absorbance at 405 nm kinetically.
-
-
Data Analysis:
-
Determine the reaction rate (ΔAbs/min) from the linear phase of the reaction.
-
Calculate urokinase activity as described in the trypsin protocol.
-
Conclusion
The spectrophotometric measurement of this compound cleavage is a robust, sensitive, and versatile assay for characterizing the activity of trypsin-like proteases and for the discovery of their inhibitors. The detailed protocols and information provided herein serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this important area of study.
References
Application Notes and Protocols for High-Throughput Screening of Urokinase Inhibitors using Z-Val-Gly-Arg-PNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. Dysregulation of uPA activity is implicated in numerous diseases, most notably in cancer invasion and metastasis. Consequently, the development of potent and selective uPA inhibitors is a significant focus in drug discovery. This document provides detailed application notes and protocols for a robust and reliable high-throughput screening (HTS) assay to identify and characterize urokinase inhibitors using the chromogenic substrate Z-Val-Gly-Arg-pNA.
The assay is based on the enzymatic cleavage of this compound by urokinase, which releases the chromophore p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the urokinase activity. Potential inhibitors will decrease the rate of this reaction, providing a quantitative measure of their inhibitory potency.
Urokinase Signaling Pathway
The urokinase-type plasminogen activator (uPA) system is a key regulator of extracellular matrix (ECM) degradation and cell signaling, processes crucial for cancer progression and metastasis. The binding of uPA to its receptor, uPAR, initiates a cascade of events that promote cell migration, invasion, and proliferation. Understanding this pathway is essential for the rational design of urokinase inhibitors.
Caption: Urokinase (uPA) signaling cascade.
Quantitative Data of Urokinase Inhibitors
The following table summarizes the inhibitory potency of several known urokinase inhibitors. While the specific assay substrate may vary between studies, this data provides a valuable reference for inhibitor selection and comparison.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Assay Substrate/Method |
| Amiloride | Small Molecule | 2.4[1] | 7[2] | Chromogenic[1] |
| 6-substituted Amiloride (Compound 15) | Small Molecule | 0.43[1] | - | Chromogenic[1] |
| WX-UK1 | Small Molecule | - | - | Not Specified |
| UK122 | Small Molecule | - | - | Not Specified |
| Biphenyl Amidine | Small Molecule | 0.098 | - | Not Specified[2] |
| 2-Naphthamidine (Compound 11) | Small Molecule | - | 0.00062 | Not Specified[2] |
| Mexiletine derivative (Compound 34) | Small Molecule | 0.072 | - | Not Specified[2] |
| Glu-Gly-Arg-CH2Cl | Peptide-like | - | 5.0 (for tcu-PA)[3] | Not Specified[3] |
| Amiloride Hydrochloride | Small Molecule | 16.6 | 7 to 12 | Z-Gly-Gly-Arg-AMC[4] |
| Pyrimidine derivative (Compound 24) | Small Molecule | 0.175 | - | Fluorescent[5] |
| Methoxypyrimidine derivative (Compound 26) | Small Molecule | 0.086 | - | Fluorescent[5] |
Note: IC50 and Ki values can be influenced by assay conditions such as substrate concentration, enzyme concentration, and buffer composition. It is recommended to determine these values under your specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Urokinase (Human): High purity, from a commercial supplier.
-
This compound: Chromogenic substrate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5.
-
Inhibitors: Known urokinase inhibitors (e.g., Amiloride) for positive control and test compounds.
-
DMSO: For dissolving inhibitors and test compounds.
-
Microplates: 96- or 384-well clear, flat-bottom plates.
-
Plate Reader: Capable of measuring absorbance at 405 nm.
High-Throughput Screening (HTS) Workflow
The following diagram illustrates the general workflow for the high-throughput screening of urokinase inhibitors.
Caption: HTS workflow for urokinase inhibitors.
Detailed Protocol for 384-Well Plate Format
-
Compound Plate Preparation:
-
Prepare serial dilutions of test compounds and control inhibitors in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plate.
-
-
Reagent Preparation:
-
Urokinase Solution: Dilute human urokinase in assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Solution: Dissolve this compound in assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. A typical starting concentration is 0.2 mM.
-
-
Assay Procedure:
-
Add 10 µL of the urokinase solution to each well of the 384-well plate containing the pre-dispensed compounds.
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the this compound substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100% Where:
-
V₀_inhibitor is the initial velocity in the presence of the test compound.
-
V₀_control is the initial velocity of the uninhibited enzyme (DMSO control).
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay Validation
For a robust and reliable HTS assay, it is crucial to perform assay validation. A key parameter is the Z'-factor, which assesses the quality of the assay.
-
Z'-Factor Calculation:
-
The Z'-factor is calculated using the following formula: Z' = 1 - [(3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|] Where:
-
σ_positive and σ_negative are the standard deviations of the positive (e.g., a known inhibitor at a high concentration) and negative (DMSO) controls, respectively.
-
μ_positive and μ_negative are the means of the positive and negative controls, respectively.
-
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. A Z' factor of >0.56 has been reported for a similar urokinase inhibitor screening assay.[4]
-
Conclusion
The this compound-based colorimetric assay provides a simple, robust, and cost-effective method for the high-throughput screening of urokinase inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academia and industry to identify and characterize novel therapeutic agents targeting the urokinase signaling pathway. Rigorous assay validation, including the determination of the Z'-factor, is essential to ensure the quality and reliability of the screening data.
References
- 1. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Z-Val-Gly-Arg-PNA Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Gly-Arg-pNA (N-benzyloxycarbonyl-L-valyl-glycyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in the study of serine proteases. This tripeptide substrate is particularly useful for assaying the activity of enzymes such as urokinase and thrombin.[1][2] The principle of the assay is based on the enzymatic cleavage of the peptide bond between arginine and p-nitroaniline (pNA). This cleavage releases the pNA molecule, which is a chromophore with a distinct yellow color. The rate of pNA release, which can be quantified by measuring the absorbance of light at 405 nm, is directly proportional to the enzymatic activity.[1][2][3] This allows for the precise determination of enzyme kinetics and the evaluation of potential inhibitors, making it a valuable tool in drug discovery and enzymology.[1]
Principle of the Assay
The enzymatic reaction can be summarized as follows:
This compound (colorless) ---(Enzyme)---> Z-Val-Gly-Arg-OH + p-nitroaniline (yellow)
The liberated p-nitroaniline has a high molar extinction coefficient at 405 nm, providing a sensitive method for monitoring enzyme activity in real-time.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) to characterize enzyme-substrate interactions.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential enzyme inhibitors.[1]
-
Drug Development: Characterization of the potency and mechanism of action of lead compounds targeting serine proteases.[1]
-
Quality Control: Assessing the activity and purity of enzyme preparations.
Experimental Protocols
Below are detailed protocols for performing an enzymatic assay with this compound for two common serine proteases: urokinase and thrombin.
Urokinase Activity Assay
This protocol is adapted from standard procedures for measuring urokinase activity using a chromogenic substrate.
Materials:
-
This compound substrate
-
Human Urokinase (lyophilized)
-
Assay Buffer: 0.05 M Tris-HCl, pH 8.8
-
Solvent for Urokinase: Distilled water containing 5 g/L Carbowax 6000
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or distilled water). The final concentration in the assay will typically be in the range of 0.1 to 1 mM.
-
Urokinase Working Solution: Reconstitute lyophilized urokinase in the recommended solvent to a stock concentration (e.g., 400 units/ml).[4][5] Further dilute the stock solution with the assay buffer to achieve a working concentration that yields a linear rate of absorbance change over time.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations or the vehicle control to the appropriate wells.
-
Add 20 µL of the urokinase working solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the this compound substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 10,660 M⁻¹cm⁻¹ at 405 nm).
-
Thrombin Activity Assay
This protocol provides a general method for assessing thrombin activity.
Materials:
-
This compound substrate
-
Human α-Thrombin
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Microplate reader (405 nm)
-
96-well microplates
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Thrombin Working Solution: Prepare a working solution of thrombin in the assay buffer. The final concentration should be in the low nanomolar range.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 80 µL of assay buffer.
-
For inhibitor screening, add 10 µL of inhibitor solution or vehicle.
-
Add 10 µL of the thrombin working solution.
-
Mix and pre-incubate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the this compound substrate solution to each well.
-
-
Measurement:
-
Monitor the increase in absorbance at 405 nm at 37°C for 15-30 minutes in a microplate reader.
-
-
Data Analysis:
-
Determine the initial velocity (rate of change in absorbance) from the linear phase of the reaction.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Data Presentation
The quantitative data obtained from these assays can be summarized for clear comparison. Below is a sample table illustrating the kind of data that can be generated. Please note that the following values are illustrative and may not correspond exactly to this compound, but are representative of similar chromogenic substrates for these enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Inhibitor | Ki (nM) | IC50 (µM) |
| Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | Melagatran | 2 | - |
| Thrombin | D-Phe-Pip-Arg-pNA | 1.33 | 91.4 | Argatroban | - | 0.019 |
| Urokinase | pyro-Glu-Gly-Arg-pNA | - | - | GGACK | - | - |
Data for Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA with thrombin are from reference[6]. The Ki for Melagatran is an example of a potent thrombin inhibitor.
Visualizations
Experimental Workflow
The general workflow for a this compound enzymatic assay is depicted below.
Caption: General workflow for the this compound enzymatic assay.
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. The signaling cascade initiated by thrombin is crucial in hemostasis and thrombosis.[7]
Caption: Simplified thrombin signaling pathway via PAR activation.
References
- 1. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 2. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. coachrom.com [coachrom.com]
- 5. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Z-Val-Gly-Arg-pNA Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Z-Val-Gly-Arg-pNA chromogenic assay.
Troubleshooting Guide: High Background Signal
A high background signal can mask the true enzymatic activity in your assay, leading to inaccurate results. The following table outlines common causes of high background and provides systematic solutions to address them.
| Potential Cause | Description | Recommended Solution(s) |
| Substrate Instability/Spontaneous Hydrolysis | The this compound substrate may degrade over time, especially when exposed to light, high pH, or repeated freeze-thaw cycles, leading to the release of p-nitroaniline (pNA) independent of enzymatic activity. | 1. Prepare fresh substrate solution: Dissolve the substrate in an appropriate solvent (e.g., DMSO) immediately before use. 2. Protect from light: Store substrate stock solutions and assay plates in the dark. 3. Optimize pH: Ensure the assay buffer pH is within the optimal range for the enzyme of interest and does not promote substrate auto-hydrolysis. A pH of 7.0-8.0 is a common starting point. |
| Contaminating Protease Activity | The enzyme preparation or the biological sample may contain other proteases that can cleave the this compound substrate. Since the substrate has a C-terminal arginine, it can be cleaved by trypsin-like serine proteases.[1] | 1. Assess enzyme purity: If possible, verify the purity of your enzyme preparation using SDS-PAGE. 2. Use protease inhibitors: If the contaminating protease is known, add a specific inhibitor to the reaction. For general serine protease contamination, a cocktail of inhibitors may be necessary. 3. Run appropriate controls: Include a "no enzyme" control and a "sample without target protease" control to quantify the level of non-specific cleavage. |
| Sub-optimal Assay Buffer Conditions | Incorrect pH or ionic strength of the assay buffer can contribute to non-specific interactions and increased background. | 1. Optimize buffer pH: Perform a pH titration to determine the optimal pH for your enzyme's activity and signal-to-noise ratio. A common buffer is Tris-HCl at a pH of 8.8.[2][3] 2. Adjust ionic strength: Vary the salt concentration (e.g., NaCl) in your assay buffer to find the optimal condition for your enzyme. |
| Reagent Contamination | Buffers, water, or other reagents may be contaminated with proteases or other substances that interfere with the assay. | 1. Use high-purity reagents: Ensure all reagents are of molecular biology grade or higher. 2. Filter-sterilize buffers: Filter buffers through a 0.22 µm filter to remove microbial contamination. |
| Spectrophotometer/Plate Reader Issues | Improper wavelength settings or autofluorescence from the microplate can lead to artificially high readings. | 1. Verify wavelength: Ensure the absorbance is read at 405 nm, the maximum absorbance for pNA.[2][3][4] 2. Use appropriate microplates: Use clear, flat-bottom plates for colorimetric assays. 3. Check for scratches or smudges: Inspect the plate for any imperfections that could interfere with the light path. |
| Leaching from Plasticware | Chemicals can leach from plastic microcentrifuge tubes and other labware, interfering with spectrophotometric measurements.[5] | 1. Use high-quality, certified tubes: Opt for tubes that are certified to be free of leachables. 2. Minimize contact time and temperature: Avoid prolonged storage of reagents in plastic tubes, especially at elevated temperatures.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method to measure the activity of certain proteases. The substrate, this compound, is a synthetic peptide linked to a chromophore, p-nitroaniline (pNA). When a protease cleaves the peptide bond after the arginine (Arg) residue, pNA is released. Free pNA has a yellow color and can be quantified by measuring its absorbance at 405 nm.[2][3][4] The rate of pNA release is directly proportional to the enzyme's activity.
Q2: My "no enzyme" control has a high background. What should I do?
A high background in the "no enzyme" control points to a problem with the substrate or assay buffer.
-
Check for substrate degradation: The most likely cause is spontaneous hydrolysis of the substrate. Prepare a fresh substrate solution and ensure it has been stored correctly, protected from light and at the recommended temperature.
-
Evaluate buffer components: Ensure the buffer pH is not too high, as this can accelerate substrate hydrolysis. Also, check for any potential contaminants in the buffer.
Q3: What proteases other than urokinase can cleave this compound?
This compound is a substrate for several serine proteases that recognize and cleave after an arginine residue. Besides urokinase, other enzymes that can cleave this substrate include plasmin and trypsin.[1] If your sample may contain these proteases, it is crucial to run appropriate controls or use specific inhibitors to ensure the measured activity is from your enzyme of interest.
Q4: What are some common substances that can interfere with the assay?
Substances that absorb light at or near 405 nm can interfere with the assay. Additionally, compounds that inhibit or non-specifically activate the protease will affect the results. It is also important to be aware that chemicals can leach from plastic labware and contribute to absorbance readings.[5] When testing potential inhibitors, it is advisable to run a control to check for the compound's intrinsic absorbance at 405 nm.
Experimental Protocols
Standard this compound Assay Protocol
This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.8
-
Enzyme solution (e.g., Urokinase)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the working substrate solution by diluting the stock solution in the assay buffer to the desired final concentration (a typical starting point is 0.2-1.0 mM).
-
Add 50 µL of the working substrate solution to each well of the microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well. For controls, add 50 µL of assay buffer without the enzyme.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of 20% acetic acid.[2]
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
Troubleshooting Experiment: Enzyme and Substrate Titration
If you are experiencing high background or a poor signal-to-noise ratio, performing an enzyme and substrate titration can help optimize the assay conditions.
Procedure:
-
Enzyme Titration:
-
Prepare a serial dilution of your enzyme in the assay buffer.
-
Keep the substrate concentration constant and perform the assay with the different enzyme concentrations.
-
Plot the reaction rate against the enzyme concentration to determine the optimal enzyme concentration that gives a robust signal without saturating the substrate too quickly.
-
-
Substrate Titration:
-
Prepare a serial dilution of the this compound substrate in the assay buffer.
-
Keep the enzyme concentration constant (using the optimal concentration determined from the enzyme titration) and perform the assay with the different substrate concentrations.
-
Plot the reaction rate against the substrate concentration to determine the Michaelis-Menten constant (Km) and the optimal substrate concentration to use (typically around the Km value).
-
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: Troubleshooting workflow for high background.
References
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. coachrom.com [coachrom.com]
- 3. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 5. Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve sensitivity of Z-Val-Gly-Arg-PNA assay
Welcome to the technical support center for the Z-Val-Gly-Arg-pNA chromogenic assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a colorimetric method used to measure the activity of certain serine proteases. The substrate, this compound, is cleaved by the target enzyme at the arginine (Arg) residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color. The rate of pNA release is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance of light, typically at 405 nm.[1][2] This substrate is commonly used for enzymes like urokinase, but may also be cleaved by other proteases such as thrombin and Factor Xa, depending on the assay conditions.[1][3][4]
Q2: My signal is very weak or undetectable. How can I increase the sensitivity?
Low signal is a common issue that can be addressed by systematically optimizing several parameters. Key factors include enzyme and substrate concentrations, incubation time, and buffer conditions. For a significant boost in sensitivity, consider switching from a colorimetric (absorbance) to a fluorometric detection method if your instrument supports it.[5][6]
Q3: At what wavelength should I measure the absorbance of p-nitroaniline (pNA)?
The released p-nitroaniline (pNA) is typically measured at a wavelength of 405 nm .[1][7][8] Some protocols may recommend 410 nm, as this wavelength can minimize absorbance overlap between the pNA product and the uncleaved substrate.[9]
Q4: Should I run my assay as a kinetic or endpoint measurement?
Both methods are valid, but they offer different advantages:
-
Kinetic Assay: The reaction is monitored continuously over time.[10] This is the preferred method as it provides the initial reaction velocity (V₀), which is crucial for accurate enzyme kinetics and inhibitor screening.[11][12] It also helps to ensure the reaction is in the linear range.
-
Endpoint Assay: The reaction is stopped after a fixed period, and a single measurement is taken. This can be simpler to perform but requires careful optimization to ensure the reaction is stopped within the linear phase of product formation. For very low enzyme activities, a longer incubation time in an endpoint assay may be necessary to generate a sufficient signal.[2]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio or Poor Sensitivity
A low signal can be caused by suboptimal reaction conditions or issues with reagent integrity. Follow these steps to diagnose and resolve the problem.
Troubleshooting Workflow for Low Assay Sensitivity
Caption: A step-by-step decision tree for troubleshooting low signal in the this compound assay.
Step 1: Check Reagents
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Enzyme Activity: Ensure your enzyme has been stored correctly and has not lost activity. If possible, test it with a known positive control or a different, highly sensitive substrate.
-
Substrate Integrity: The this compound substrate can degrade if not stored properly (e.g., exposure to light or moisture). Prepare fresh substrate solutions and store aliquots at -20°C or -80°C.
Step 2: Optimize Enzyme Concentration The relationship between enzyme concentration and reaction rate should be linear. If the concentration is too low, the signal will be weak.
-
Action: Perform a titration experiment by varying the enzyme concentration while keeping the substrate concentration constant and saturating.
-
Goal: Identify an enzyme concentration that produces a robust, linear increase in absorbance over a desired time frame (e.g., 10-60 minutes).[11]
Step 3: Optimize Substrate Concentration For maximum sensitivity in detecting the enzyme, the substrate concentration should ideally be at or near its Michaelis-Menten constant (Km). For inhibitor screening, using a substrate concentration at or below the Km is essential.[12]
-
Action: Measure the initial reaction velocity at various substrate concentrations (from low to high) with a fixed enzyme concentration.
-
Goal: Determine the Km value. Operating at saturating substrate concentrations (>5x Km) will yield the maximum reaction velocity (Vmax), but may not be the most sensitive for all applications.
Step 4: Optimize Reaction Conditions
-
pH and Buffer: Enzyme activity is highly dependent on pH.[13] Determine the optimal pH for your specific protease by testing a range of buffer systems.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[13] Most assays are performed between 25°C and 37°C. Ensure the temperature is kept constant.
-
Incubation Time: For endpoint assays, increasing the incubation time can amplify the signal. However, you must first confirm that the reaction remains linear over the extended period.
Step 5: Consider Alternative Detection Methods If absorbance detection is not sensitive enough, a fluorescence-based assay may be a better option.[5] While this compound is a chromogenic substrate, other protease substrates release fluorescent groups (e.g., AMC, AFC). Alternatively, specialized methods for the fluorescent detection of pNA have been developed, which can increase sensitivity significantly.[14][15][16]
Issue 2: High Background Signal
High background can be caused by autohydrolysis of the substrate or contamination.
-
Action 1: Run a "No-Enzyme" Control. Incubate the substrate in the assay buffer without the enzyme. If the absorbance increases, the substrate may be unstable in your buffer or the buffer itself could be contaminated.
-
Action 2: Check Buffer Purity. Ensure all reagents and water are of high purity and free from contaminating proteases.
Experimental Protocols & Data
Protocol 1: Optimization of Enzyme Concentration
-
Prepare a 2x stock solution of the this compound substrate at a concentration known to be saturating (e.g., 1 mM).
-
Prepare a series of enzyme dilutions in assay buffer.
-
In a 96-well plate, add 50 µL of each enzyme dilution to triplicate wells. Include a "no-enzyme" control with 50 µL of buffer only.
-
Initiate the reaction by adding 50 µL of the 2x substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Calculate the initial velocity (rate of absorbance change) for each concentration. Plot the velocity against enzyme concentration. The optimal concentration will be in the linear range of this plot.
| Enzyme Conc. (nM) | Initial Velocity (mOD/min) | Linearity (R²) |
| 0 | 0.5 | N/A |
| 1 | 5.2 | 0.998 |
| 2 | 10.1 | 0.999 |
| 5 | 24.8 | 0.999 |
| 10 | 35.1 (non-linear) | 0.975 |
| Caption: Example data for enzyme concentration optimization. The optimal range is 1-5 nM. |
Protocol 2: Determination of Substrate Km
-
Select an optimal enzyme concentration based on the previous experiment.
-
Prepare a series of 2x substrate dilutions in assay buffer, ranging from well below to well above the anticipated Km.
-
In a 96-well plate, add 50 µL of each substrate dilution to triplicate wells.
-
Initiate the reaction by adding 50 µL of a 2x enzyme solution.
-
Measure the kinetic progress as described in Protocol 1.
-
Calculate the initial velocity for each substrate concentration.
-
Plot the velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
| Substrate Conc. (µM) | Initial Velocity (mOD/min) |
| 10 | 12.5 |
| 25 | 26.0 |
| 50 | 41.1 |
| 100 | 60.2 |
| 200 | 75.3 |
| 400 | 84.5 |
| Caption: Example data for determining the Km of the substrate. |
Assay Principle Visualization
Caption: The enzymatic reaction workflow for the this compound assay.
References
- 1. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Recent development of highly sensitive protease assay methods: Signal amplification through enzyme cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive and selective detection of p-nitroaniline with the assistance of a fluorescence capillary imprinted sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
optimizing incubation time for Z-Val-Gly-Arg-PNA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time for Z-Val-Gly-Arg-pNA assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what is it used for?
This compound is a chromogenic substrate used to measure the activity of certain proteases. It is particularly known as a substrate for urokinase, an enzyme that plays a role in fibrinolysis by converting plasminogen to plasmin.[1] When cleaved by the enzyme, it releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.
Q2: What is the difference between a kinetic assay and an endpoint assay?
In a kinetic assay, the rate of the reaction is measured over time by taking multiple absorbance readings. This allows for the determination of the initial velocity of the reaction, which is directly proportional to the enzyme concentration under optimal conditions. An endpoint assay, on the other hand, involves a single absorbance reading after a fixed incubation period. The reaction is typically stopped by adding an acid.[2][3] While simpler to perform, endpoint assays can be less accurate if the reaction rate is not linear over the entire incubation period.
Q3: Why is optimizing incubation time crucial for my assay?
Optimizing the incubation time is critical to ensure that the assay is measuring the true initial velocity of the enzymatic reaction.[4]
-
Too short an incubation time may result in a very small change in absorbance, leading to low signal-to-noise ratios and inaccurate measurements.[4]
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Too long an incubation time can lead to several problems, including substrate depletion, product inhibition, and enzyme denaturation, all of which cause the reaction rate to slow down and deviate from linearity.[4] This will result in an underestimation of the enzyme's activity.
Q4: What are the typical incubation conditions for a this compound assay?
Based on protocols for similar chromogenic substrates and urokinase assays, a typical starting point for incubation is at 37°C.[2][3] The pH of the assay buffer is also critical and is often recommended to be around 8.8.[2][3] For kinetic assays, a duration of 30-60 minutes is often suggested, with readings taken at regular intervals (e.g., every 1-5 minutes).[5] However, these are just starting points, and the optimal conditions should be determined experimentally for your specific enzyme and sample.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when optimizing incubation time for this compound assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate Instability: The this compound substrate may be degrading spontaneously over time, releasing pNA without enzymatic activity. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with a protease that can cleave the substrate.[6] 3. Non-specific Binding: In assays with complex biological samples, other components may interact with the substrate or the plate, causing a high background.[7] | 1. Run a "substrate only" control: Incubate the substrate in the assay buffer without the enzyme to check for spontaneous degradation. Prepare fresh substrate solution for each experiment. 2. Use fresh, high-quality reagents. Filter-sterilize buffers if necessary. 3. Optimize blocking steps if working with complex samples. Consider adding a non-ionic detergent like Tween-20 to the wash buffer.[6] |
| Non-linear Reaction Rate (Curve plateaus quickly) | 1. Substrate Depletion: The enzyme concentration is too high for the amount of substrate, causing the substrate to be consumed rapidly.[4] 2. Product Inhibition: The accumulation of the product (pNA or the cleaved peptide) may be inhibiting the enzyme's activity.[4] 3. Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the incubation.[4] | 1. Decrease the enzyme concentration. Perform a dilution series of your enzyme to find a concentration that results in a linear reaction rate for a longer period. 2. Measure the initial velocity. Focus on the early, linear phase of the reaction for your calculations. A shorter incubation time may be necessary. 3. Check enzyme stability. Pre-incubate the enzyme under assay conditions (without substrate) for different durations before adding the substrate to see if its activity decreases over time. |
| Low Signal or No Reaction | 1. Sub-optimal Incubation Time: The incubation time is too short to generate a detectable amount of product. 2. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 3. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | 1. Increase the incubation time. Perform a time-course experiment to determine the optimal duration. 2. Check enzyme activity using a positive control if available. Ensure proper storage and handling of the enzyme. 3. Verify assay conditions. Ensure the pH and temperature are at the recommended levels for your enzyme. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate.[8] 2. Temperature Fluctuations: Inconsistent temperature across the microplate. 3. Well-to-well Variation: Differences in the physical properties of the microplate wells. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. 2. Pre-incubate the plate at the assay temperature to ensure uniformity. 3. Use high-quality microplates and inspect them for any defects. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time (Time-Course Experiment)
This protocol describes how to perform a time-course experiment to determine the linear range of your this compound assay and identify the optimal incubation time.
Materials:
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This compound substrate
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Enzyme solution (e.g., Urokinase)
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96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.
-
Prepare a dilution series of your enzyme in the assay buffer. It is recommended to test at least three different concentrations.
-
-
Set up the Assay:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the enzyme dilutions to the appropriate wells. Include a "no enzyme" control (buffer only).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the this compound substrate solution to all wells to start the reaction. Mix gently by pipetting or using a plate shaker.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every 1 minute for 30-60 minutes).
-
-
Analyze the Data:
-
Subtract the absorbance of the "no enzyme" control from all other readings to correct for background.
-
Plot the corrected absorbance versus time for each enzyme concentration.
-
Identify the time interval during which the reaction is linear for each enzyme concentration. This is your optimal incubation window. The reaction is considered linear if the R-squared value of the line of best fit is >0.98.
-
Expected Results (Example Data):
| Time (min) | Absorbance (405 nm) - Enzyme Conc. 1 | Absorbance (405 nm) - Enzyme Conc. 2 | Absorbance (405 nm) - Enzyme Conc. 3 |
| 0 | 0.050 | 0.052 | 0.051 |
| 5 | 0.150 | 0.250 | 0.450 |
| 10 | 0.250 | 0.450 | 0.850 |
| 15 | 0.350 | 0.650 | 1.200 |
| 20 | 0.450 | 0.850 | 1.450 |
| 25 | 0.550 | 1.000 | 1.600 |
| 30 | 0.640 | 1.100 | 1.650 |
From this example data, the reaction for Enzyme Concentration 3 starts to become non-linear after approximately 20 minutes. For Enzyme Concentrations 1 and 2, the reaction remains linear for a longer duration.
Visualizations
References
- 1. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 2. coachrom.com [coachrom.com]
- 3. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. arp1.com [arp1.com]
- 7. Chromogenic detection in western blotting | Abcam [abcam.com]
- 8. novateinbio.com [novateinbio.com]
interference in Z-Val-Gly-Arg-PNA assays by sample components
Welcome to the technical support center for Z-Val-Gly-Arg-pNA based chromogenic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of serine proteases. The substrate, this compound, is a synthetic peptide that mimics the natural substrate of these enzymes. In the presence of a serine protease, the bond between arginine (Arg) and p-nitroaniline (pNA) is cleaved. This cleavage releases the chromophore p-nitroaniline, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q2: What are the most common sources of interference in this assay?
Common sources of interference in this compound assays originate from the biological samples being tested. These include:
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Hemolysis: The release of hemoglobin from red blood cells, which can absorb light at 405 nm.
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Lipemia: High concentrations of lipids in the sample, which can cause turbidity and light scattering.
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Icterus: High levels of bilirubin, which also absorbs light in the 400-520 nm range.
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Endogenous Enzymes and Inhibitors: The presence of other proteases or inhibitors in the sample that can either cleave the substrate or inhibit the target enzyme's activity.
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Sample Color: inherent color of the sample that contributes to the absorbance at 405 nm.
Q3: How can I tell if my sample has interfering substances?
Visual inspection of the sample can often provide initial clues. Hemolyzed samples will appear red, icteric samples will be dark yellow or brown, and lipemic samples will look milky or turbid. However, for more accurate assessment, it is recommended to measure the absorbance of a "sample blank" (see troubleshooting section for protocol) at 405 nm before initiating the enzymatic reaction. A high initial absorbance reading indicates the presence of interfering substances.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound assays and provides step-by-step solutions.
Issue 1: High Background Absorbance in "No Enzyme" or "Time Zero" Wells
Possible Causes:
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Spectral Interference from Sample Components: Hemoglobin, bilirubin, or other colored compounds in your sample absorb light at 405 nm, leading to an artificially high baseline reading.
-
Sample Turbidity (Lipemia): Lipids in the sample can scatter light, which is detected by the spectrophotometer as absorbance.
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Substrate Instability: The this compound substrate may be degrading spontaneously, releasing pNA.
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Contaminated Reagents: Buffers or other reagents may be contaminated with a substance that absorbs at 405 nm.
Solutions:
-
Implement a Sample Blank: For each sample, prepare a parallel well that contains the sample and all other reaction components *
how to correct for substrate autohydrolysis of Z-Val-Gly-Arg-PNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for substrate autohydrolysis of Z-Val-Gly-Arg-pNA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic chromogenic substrate used to measure the activity of certain proteases, most notably urokinase.[1] Urokinase cleaves the peptide sequence, releasing the p-nitroaniline (pNA) chromophore, which can be quantified by measuring its absorbance at 405 nm.[1]
Q2: What is substrate autohydrolysis and why is it a problem?
Substrate autohydrolysis, also referred to as abiotic or non-enzymatic hydrolysis, is the spontaneous breakdown of the substrate in the absence of the enzyme.[2] This process also releases pNA, leading to a false-positive signal that can result in an overestimation of enzyme activity.[3] For pNA-linked substrates, especially those with amide bonds, this can be a significant source of error.[2]
Q3: What factors influence the rate of this compound autohydrolysis?
Several factors can affect the stability of pNA substrates and the rate of autohydrolysis:
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pH: pNA substrates tend to be unstable at elevated pH.[4]
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Temperature: Higher temperatures can increase the rate of spontaneous decomposition.[4]
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Assay Buffer Composition: The type and concentration of buffer components can influence substrate stability. Water-based assays may reduce abiotic hydrolysis compared to certain buffers.[5]
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Reaction Termination: The choice of reagent to stop the enzymatic reaction is critical. Strong bases like sodium hydroxide (NaOH) can cause severe abiotic hydrolysis of pNA-linked substrates.[2][5]
Troubleshooting Guide: Correcting for Autohydrolysis
Issue: High background signal in my no-enzyme control wells.
This is a classic indicator of substrate autohydrolysis. The following steps provide a systematic approach to identify the source of the issue and correct for it.
Step 1: Implement the Proper Controls
To accurately quantify and correct for autohydrolysis, you must include a "substrate-only" control in your experimental workflow. This control contains all the reaction components (buffer, cofactors, etc.) except for the enzyme. It must be incubated under the exact same conditions (time, temperature) as the experimental samples.[2][6]
Step 2: Optimize the Reaction Stop Solution
The method used to terminate the reaction can be a major contributor to abiotic hydrolysis.
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Problem: Using a strong base like NaOH to stop the reaction by increasing the pH can artificially hydrolyze the substrate, leading to erroneously high absorbance readings.[2][5]
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Solution: It is highly recommended to use a milder base, such as 0.1 M Tris, to stop the reaction.[2][5] This has been shown to significantly reduce abiotic hydrolysis of pNA-linked substrates.[5]
Step 3: Evaluate Assay Conditions
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pH: Ensure the pH of your assay buffer is within the optimal range for your enzyme of interest and as low as feasible to maintain substrate stability. pNA stability is known to decrease at elevated pH.[4]
-
Temperature: While enzyme activity is temperature-dependent, excessively high incubation temperatures can accelerate substrate autohydrolysis.[4] If high background persists, consider running the assay at a lower temperature for a longer duration.
-
Substrate Preparation and Storage: Prepare the substrate solution fresh for each experiment. If storage is necessary, follow the manufacturer's recommendations, which typically involve storing aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol: Measuring and Correcting for this compound Autohydrolysis
This protocol enables the calculation of the true enzymatic activity by subtracting the rate of non-enzymatic substrate hydrolysis.
Materials:
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This compound
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Assay Buffer (e.g., Tris-HCl, PBS at the desired pH)
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Enzyme solution
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Enzyme-free buffer (for controls)
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Stop Solution (e.g., 0.1 M Tris)
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96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Prepare all solutions (assay buffer, substrate, enzyme, stop solution) and allow them to reach the desired reaction temperature.
-
Set up the Assay Plate: In a 96-well plate, set up the following reactions in triplicate:
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Test Wells: Add assay buffer, enzyme solution, and initiate the reaction by adding the this compound substrate solution.
-
Substrate Control Wells (No Enzyme): Add assay buffer, enzyme-free buffer (in the same volume as the enzyme solution), and initiate the reaction by adding the this compound substrate solution.
-
-
Incubation: Incubate the plate at the desired temperature for a set period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction in all wells by adding the Stop Solution.
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for the triplicate Test Wells (Abstest).
-
Calculate the average absorbance for the triplicate Substrate Control Wells (Abscontrol).
-
The corrected absorbance due to enzymatic activity is: Corrected Abs = Abstest - Abscontrol .
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Use the Corrected Absorbance to calculate the enzyme activity based on the extinction coefficient of pNA.
-
Data Presentation
To systematically evaluate the impact of different conditions on autohydrolysis, record your data in a structured table.
Table 1: Quantifying Autohydrolysis Under Different Assay Conditions
| Condition | Assay Buffer | Temperature (°C) | Stop Solution | Avg. Absorbance (No Enzyme Control) |
| 1 | 50 mM Tris, pH 8.5 | 37 | 0.5 M NaOH | User-entered data |
| 2 | 50 mM Tris, pH 8.5 | 37 | 0.1 M Tris | User-entered data |
| 3 | 50 mM Tris, pH 7.5 | 37 | 0.1 M Tris | User-entered data |
| 4 | 50 mM Tris, pH 7.5 | 25 | 0.1 M Tris | User-entered data |
Visualizations
Experimental Workflow for Autohydrolysis Correction
The following diagram illustrates the logical workflow for conducting an enzyme assay with the necessary controls to correct for substrate autohydrolysis.
Caption: Workflow for correcting substrate autohydrolysis.
Logical Relationship of Factors Affecting Autohydrolysis
This diagram shows the key experimental factors that can influence the rate of non-enzymatic substrate breakdown.
References
refining Z-Val-Gly-Arg-PNA concentration for kinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic substrate Z-Val-Gly-Arg-PNA in kinetic studies, particularly with the enzyme urokinase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in kinetic studies?
A1: The optimal concentration of this compound for kinetic studies, specifically for determining Michaelis-Menten constants (Km and Vmax), depends on the specific activity of your enzyme preparation and the assay conditions. As a starting point, it is recommended to perform a substrate concentration curve. Based on analogous chromogenic substrates for urokinase, the Km value is anticipated to be in the micromolar range. Therefore, a suggested concentration range to test would be from 0.1x to 10x the estimated Km. A typical starting range could be from 10 µM to 500 µM.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a powder. It is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then dilute it in the assay buffer to the final desired concentrations. Stock solutions should be stored at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The stability of the substrate is reduced in alkaline buffers, so it is advisable to prepare fresh dilutions in the assay buffer just before the experiment.
Q3: What is a suitable assay buffer and what are the optimal conditions for a urokinase kinetic assay using this compound?
A3: A commonly used buffer system for urokinase assays with p-nitroanilide substrates is a Tris-based buffer. The activity of urokinase is generally optimal at a slightly alkaline pH. The rate of the reaction is highly dependent on temperature, so it is crucial to maintain a constant temperature throughout the experiment.[1][2]
| Parameter | Recommended Condition |
| Buffer | 50 mM Tris-HCl |
| pH | 8.8 at 25°C |
| Temperature | 37°C |
| Wavelength | 405 nm |
| Enzyme Conc. | Linear range, e.g., 5-40 Ploug or CTA units/mL |
Q4: How can I troubleshoot high background signal in my assay?
A4: High background signal can arise from several factors in a chromogenic assay. Here are some common causes and solutions:
-
Substrate Instability: this compound can undergo spontaneous hydrolysis, especially at alkaline pH. Prepare fresh substrate dilutions in assay buffer immediately before use. You can also run a "substrate only" control (without enzyme) to quantify the rate of spontaneous hydrolysis and subtract this from your measurements.
-
Contaminated Reagents: Contamination of buffers or the substrate stock solution with other proteases can lead to cleavage of the substrate and a high background. Use high-purity reagents and sterile techniques. The addition of a broad-spectrum protease inhibitor, such as aprotinin (if it does not inhibit your enzyme of interest), can sometimes be beneficial.[1][2]
-
Sample-related Interference: Components in your sample may interfere with the assay. If you observe a dark or colored solution even after centrifugation, this might indicate interference from dissolved organic matter. Running a "sample blank" (sample without substrate) can help correct for this.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | 1. Spontaneous substrate hydrolysis.2. Contamination of reagents with proteases.3. Insufficient blocking of non-specific binding sites on the microplate. | 1. Prepare fresh substrate solutions. Run a "no-enzyme" control and subtract the background.2. Use fresh, high-purity reagents. Consider adding a suitable protease inhibitor.3. Ensure proper blocking of the microplate wells if applicable. |
| Low or No Signal | 1. Inactive enzyme.2. Incorrect assay conditions (pH, temperature).3. Sub-optimal substrate concentration.4. Presence of inhibitors in the sample. | 1. Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme.2. Optimize pH and temperature for your specific enzyme.3. Perform a substrate concentration titration to find the optimal range.4. Run a control with a known amount of pure enzyme in the sample matrix. |
| Precipitation of Substrate | 1. Low solubility of this compound in the assay buffer.2. High concentration of the substrate stock solution in an organic solvent. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1-5%).2. Prepare a lower concentration stock solution or gently warm the solution to aid dissolution. Some p-nitroanilide substrates may require suspension using a stir plate.[3] |
| Non-linear Reaction Rate | 1. Substrate depletion.2. Enzyme instability under assay conditions.3. Product inhibition. | 1. Use a lower enzyme concentration or measure the initial reaction rate over a shorter time period.2. Check the stability of your enzyme at the assay pH and temperature.3. Analyze the data for product inhibition and adjust the kinetic model if necessary. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal substrate concentration for your kinetic assay.
-
Prepare a series of this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a dilution series in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.8) to achieve final concentrations ranging from 10 µM to 500 µM in the assay wells.
-
-
Set up the assay plate:
-
Add a constant amount of urokinase (within the linear range) to each well of a 96-well microplate.
-
Include a "no-enzyme" control for each substrate concentration to measure background hydrolysis.
-
Include a "no-substrate" control to measure any intrinsic absorbance of the enzyme solution.
-
-
Initiate the reaction:
-
Add the different concentrations of the this compound solution to the wells to start the reaction.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measure absorbance:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
-
Analyze the data:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot V₀ versus the substrate concentration. This will generate a Michaelis-Menten curve.
-
Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Caption: Workflow for determining kinetic parameters of urokinase with this compound.
Caption: Troubleshooting logic for high background signal in this compound assays.
References
Technical Support Center: Z-Val-Gly-Arg-pNA-Based Enzyme Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Z-Val-Gly-Arg-pNA (Nα-Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide) in enzyme assays. This chromogenic substrate is primarily used for assaying urokinase (uPA, urokinase-type plasminogen activator) activity.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound-based assays.
Problem 1: High Background Absorbance in "No Enzyme" Control Wells
High background can mask the true enzyme activity signal.
| Potential Cause | Suggested Solution |
| Substrate Instability/Spontaneous Hydrolysis | 1. Prepare fresh substrate solution for each experiment. This compound can undergo slow, non-enzymatic (abiotic) hydrolysis. 2. Avoid prolonged storage of the substrate in aqueous buffers, especially at non-neutral pH. 3. Ensure the assay buffer pH is stable and within the optimal range (typically pH 7.4-8.8).[2][3] 4. Protect the substrate solution and assay plate from prolonged exposure to light, as the p-nitroaniline (pNA) product can be light-sensitive.[4] |
| Contaminated Reagents | 1. Use fresh, high-purity water and buffer reagents. 2. Check for microbial contamination in buffers, which may introduce proteases. Filter-sterilize buffers if necessary. 3. If using a stock solution of a test compound (e.g., inhibitor), check the solvent for contaminants. |
| Plate Reader Issues | 1. Ensure the correct wavelength (405 nm) is selected for reading the pNA product.[2][3] 2. Check for scratches or debris on the microplate wells. |
Problem 2: No or Very Low Signal (Low Absorbance Change)
A weak or absent signal suggests an issue with one of the core components of the reaction.
| Potential Cause | Suggested Solution |
| Inactive Enzyme | 1. Verify the activity of the enzyme stock with a known positive control substrate or a new batch of this compound. 2. Ensure proper storage of the enzyme (typically at -20°C or -80°C in appropriate buffer, avoiding repeated freeze-thaw cycles). 3. Confirm that the final enzyme concentration is appropriate for the assay. For urokinase, concentrations can range from 5-40 units/mL in the final reaction volume.[2] |
| Sub-optimal Assay Conditions | 1. pH: Verify the pH of the assay buffer. The optimal pH for urokinase activity with this substrate is typically around 8.8.[2][3] 2. Temperature: Ensure the reaction is incubated at the optimal temperature, usually 37°C.[2] 3. Substrate Concentration: The substrate concentration might be too low. Ensure it is around the Km value or higher for optimal activity measurement. The Km of urokinase for similar pNA substrates is in the micromolar range. |
| Presence of Inhibitors | 1. If assaying crude samples (e.g., cell lysates, plasma), endogenous inhibitors may be present. Consider purifying the sample or using specific inhibitor cocktails for irrelevant proteases. 2. Test compounds or solvents (like high concentrations of DMSO) might inhibit the enzyme. Run a vehicle control to check for solvent effects. DMSO has been shown to inhibit uPA production and activity in some contexts.[5] |
Problem 3: Poor Reproducibility or Non-Linear Reaction Rate
Inconsistent results can stem from pipetting errors, reagent instability, or assay setup.
| Potential Cause | Suggested Solution |
| Inaccurate Pipetting | 1. Use calibrated pipettes and proper pipetting techniques. 2. For multi-well plates, use a multichannel pipette where possible to reduce variability in reaction start times. |
| Substrate/Inhibitor Solubility Issues | 1. Ensure the substrate and any test compounds are fully dissolved in the assay buffer. Precipitates can scatter light and interfere with absorbance readings. 2. If using DMSO to dissolve compounds, ensure the final concentration in the assay is low (typically <1-2%) and consistent across all wells. |
| Substrate Depletion | 1. If the reaction rate decreases over time (non-linear curve), the substrate may be getting depleted. Use a lower enzyme concentration or monitor the reaction for a shorter period where the rate is linear. |
| Inner Filter Effect | 1. At very high product (pNA) concentrations, the absorbance may exceed the linear range of the spectrophotometer, causing the reaction rate to appear slower. Dilute the samples or use a shorter reaction time if the final absorbance is too high (>1.5-2.0 AU). |
Experimental Protocols & Data
Standard Urokinase Activity Assay Protocol
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris, 38 mM NaCl, pH 8.8 at 25°C.[3]
-
Substrate Stock Solution : Prepare a 10 mM stock of this compound in DMSO. Store in aliquots at -20°C.
-
Enzyme Solution : Dilute urokinase in assay buffer to the desired concentration (e.g., 2X the final concentration). Keep on ice.
-
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of test compound (inhibitor) or vehicle control (e.g., 10% DMSO in buffer).
-
Add 20 µL of substrate working solution (diluted from stock in assay buffer).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of enzyme solution.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis :
-
Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).
-
Correct for background by subtracting the rate of the "no enzyme" control.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 10,500 M⁻¹cm⁻¹.
-
Quantitative Data Summary
| Parameter | Typical Value / Range | Notes |
| Wavelength (λ) | 405 nm | For measuring p-nitroaniline (pNA) product. |
| Assay Temperature | 37°C | Optimal for urokinase activity.[2] |
| Assay pH | 7.4 - 8.8 | pH 8.8 is often cited for optimal activity.[2][3] |
| Substrate Concentration | 10 µM - 500 µM | Should ideally be at or above the Km. A range of concentrations is used for determining kinetic parameters.[6] |
| Enzyme Concentration | 5 - 40 units/mL | Depends on the specific activity of the enzyme preparation. Should be optimized to ensure a linear reaction rate.[2] |
| pNA Extinction Coeff. (ε) | ~10,500 M⁻¹cm⁻¹ | Varies slightly with buffer conditions. |
Visualizations
Caption: Standard experimental workflow for a this compound-based enzyme assay.
Caption: Logical troubleshooting flowchart for common this compound assay issues.
Frequently Asked Questions (FAQs)
Q1: What enzymes other than urokinase can be measured with this compound? A1: While this compound is a well-established substrate for urokinase, its sequence may be cleaved by other trypsin-like serine proteases that recognize arginine at the P1 position. However, it shows good specificity for urokinase over enzymes like plasmin.[7] Cross-reactivity should always be tested if other proteases are expected to be present in the sample.
Q2: How should I prepare and store the this compound substrate? A2: The substrate is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM). This stock should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For the assay, the stock is diluted into the aqueous assay buffer to the final working concentration just before use. Avoid storing the substrate in aqueous solutions for extended periods.
Q3: My test compound is not soluble in aqueous buffer. What is the maximum concentration of DMSO I can use? A3: The tolerance for DMSO is enzyme-dependent. For most protease assays, a final DMSO concentration of 1-2% (v/v) is acceptable. However, higher concentrations can inhibit enzyme activity or cause the protein to precipitate.[5] It is crucial to run a vehicle control with the same DMSO concentration as your test compounds to account for any solvent effects.
Q4: The reaction rate is too fast to measure accurately. What should I do? A4: If the reaction proceeds too quickly, you can reduce the enzyme concentration. Perform a dilution series of your enzyme to find a concentration that results in a steady, linear rate of pNA production over a convenient time frame (e.g., 15-30 minutes).
Q5: Can I use an endpoint reading instead of a kinetic assay? A5: Yes, an endpoint assay is possible. In this format, the reaction is started and then stopped after a fixed time (e.g., 30 minutes) by adding a stop solution, such as 20% acetic acid.[2] The final absorbance at 405 nm is then read. However, a kinetic assay is generally preferred as it ensures the initial reaction velocity (V₀) is measured under linear conditions and can help identify artifacts like inhibitor precipitation or substrate depletion.
References
- 1. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 2. coachrom.com [coachrom.com]
- 3. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. P-NITROANILINE, [SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Effect of dimethyl sulfoxide on h... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 6. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Specificity of Z-Val-Gly-Arg-pNA: A Comparative Guide to Protease Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the intricate world of protease activity, the chromogenic substrate Z-Val-Gly-Arg-pNA serves as a valuable tool, primarily for the quantification of urokinase activity. Its utility, however, is intrinsically linked to its specificity. This guide provides a comprehensive comparison of this compound's reactivity with other key serine proteases, supported by available experimental data and detailed methodologies, to facilitate informed experimental design and data interpretation.
Quantitative Comparison of Protease Substrates
The following table summarizes the kinetic parameters of this compound and other common pNA-based substrates with their respective primary target proteases. This data allows for an objective assessment of substrate preference and potential for cross-reactivity.
| Substrate | Primary Target Protease | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | Urokinase | Data not available | Data not available | Data not available |
| S-2444 (pyro-Glu-Gly-Arg-pNA) | Urokinase | ~200 | ~15 | ~7.5 x 10⁴ |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | 1.33 - 3.61 | 91.4 - 100 | ~2.5 - 7.5 x 10⁷[1] |
| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | Trypsin | 50 | Data not available | Data not available[2] |
| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | ~290 | ~40 | ~1.4 x 10⁵ |
| S-2302 (H-D-Pro-Phe-Arg-pNA) | Plasma Kallikrein | ~200 | ~25 | ~1.25 x 10⁵ |
Note: Kinetic parameters can vary depending on experimental conditions (e.g., pH, temperature, buffer composition). The data presented here is compiled from various sources and should be considered as a reference.
Experimental Protocols
To accurately assess the activity of this compound with different proteases, a standardized experimental protocol is crucial. Below are detailed methodologies for key enzymatic assays.
General Chromogenic Protease Assay
This protocol can be adapted for testing the activity of various proteases with this compound.
Materials:
-
Purified proteases (Urokinase, Thrombin, Trypsin, Plasmin, Plasma Kallikrein)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Dilute the protease to the desired concentration in the assay buffer. Prepare a series of dilutions of the this compound substrate in the assay buffer.
-
Set up the Reaction: In a 96-well microplate, add a fixed volume of the diluted protease solution to each well.
-
Initiate the Reaction: To start the reaction, add a corresponding volume of the diluted substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation and Measurement: Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
Data Analysis: The rate of p-nitroaniline (pNA) release, which is proportional to the enzyme activity, is determined by the change in absorbance over time (ΔOD/min). For kinetic parameter determination (K_m and k_cat), vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.
Specific Protease Assay Protocols:
-
Urokinase Assay: this compound is a known colorimetric substrate for urokinase, which is a plasminogen activator. The release of p-nitroaniline is measured by absorbance at 405 nm to quantify urokinase activity.[3]
-
Thrombin Assay: Thrombin activity is often measured using the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).[4][5] The kinetic parameters for the hydrolysis of S-2238 by human α-thrombin at pH 7.8 and 25°C are a K_m of 1.33 µM and a k_cat of 91.4 s⁻¹.[1]
-
Trypsin Assay: A common substrate for trypsin is Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA). An enzyme from Treponema denticola that hydrolyzes BAPNA showed a K_m value of 0.05 mM.[2]
-
Plasmin Assay: Plasmin activity can be determined using the chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA).[6][7][8]
-
Plasma Kallikrein Assay: The activity of plasma kallikrein can be measured using the chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA).[9][10]
Visualizing Protease Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing protease activity using a chromogenic substrate.
Caption: Simplified urokinase (uPA) signaling pathway leading to cell migration.
Caption: Thrombin signaling through Protease-Activated Receptors (PARs) in platelets.
Conclusion
This compound is a well-established and valuable tool for measuring urokinase activity. While its core structure suggests a potential for interaction with other trypsin-like serine proteases, the lack of comprehensive, publicly available quantitative data on its cross-reactivity underscores the importance of empirical validation. Researchers employing this substrate should be mindful of its potential interactions with other proteases in their biological samples and may need to perform control experiments with specific inhibitors to ensure the accuracy of their results. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such experiments, ultimately contributing to more robust and reliable scientific findings.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 4. quadratech.co.uk [quadratech.co.uk]
- 5. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]
- 6. S-2251™ | Chromogenic Substrates - Plasmin [coachrom.com]
- 7. quadratech.co.uk [quadratech.co.uk]
- 8. S-2251 Chromogenic substrate for plasmin and streptokinase-activated plasminogen CAS#: [m.chemicalbook.com]
- 9. quadratech.co.uk [quadratech.co.uk]
- 10. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chromogenic and Fluorogenic Substrates for Measuring Urokinase Activity: Z-Val-Gly-Arg-PNA vs. Z-Gly-Gly-Arg-AMC
For researchers, scientists, and drug development professionals engaged in the study of urokinase, the selection of an appropriate substrate for activity assays is a critical determinant of experimental success. This guide provides a comprehensive comparison of two commonly used synthetic substrates: the chromogenic Z-Val-Gly-Arg-pNA and the fluorogenic Z-Gly-Gly-Arg-AMC, offering insights into their performance characteristics and the experimental protocols for their use.
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a pivotal role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Its dysregulation is implicated in diseases such as cancer, making it a significant target for therapeutic intervention. Accurate measurement of urokinase activity is therefore essential for both basic research and drug discovery.
This comparison focuses on two peptide substrates designed to mimic the natural substrate of urokinase, plasminogen. This compound is a chromogenic substrate that releases p-nitroaniline (pNA) upon cleavage by urokinase, resulting in a color change that can be measured spectrophotometrically. In contrast, Z-Gly-Gly--Arg-AMC is a fluorogenic substrate that liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected with a fluorometer.
Performance Comparison at a Glance
| Feature | This compound (Chromogenic) | Z-Gly-Gly-Arg-AMC (Fluorogenic) |
| Detection Method | Colorimetric (Absorbance at 405 nm) | Fluorometric (Excitation: ~360-380 nm, Emission: ~440-460 nm) |
| Sensitivity | Lower | Higher |
| Michaelis Constant (Km) | ~0.2 mM (for the similar substrate pyro-Glu-Gly-Arg-pNA)[1] | Data not available for direct comparison, but fluorogenic assays are generally more sensitive, allowing for the use of lower substrate concentrations. |
| Signal Detection | Release of p-nitroaniline (pNA) | Release of 7-amino-4-methylcoumarin (AMC) |
| Advantages | Cost-effective, simple instrumentation (spectrophotometer) | High sensitivity, wider dynamic range, suitable for high-throughput screening |
| Disadvantages | Lower sensitivity, potential for interference from colored compounds in the sample | More expensive, requires a fluorometer, potential for quenching by sample components |
| Typical Applications | Routine enzyme activity assays, inhibitor screening where high sensitivity is not paramount | Low-level enzyme detection, kinetic studies, high-throughput screening of inhibitors |
Delving into the Enzymatic Reaction and Signaling Context
Urokinase exerts its primary physiological function by converting the zymogen plasminogen into the active serine protease plasmin. This initiates a proteolytic cascade involved in the degradation of the extracellular matrix. The synthetic substrates this compound and Z-Gly-Gly-Arg-AMC are designed to be specifically cleaved by urokinase at the arginine residue, releasing the reporter molecules pNA and AMC, respectively. This allows for a direct measurement of urokinase's amidolytic activity.
Beyond its enzymatic role, the binding of urokinase to its receptor (uPAR) on the cell surface triggers a complex network of intracellular signaling pathways. These pathways, including the MAPK/ERK and Jak/Stat pathways, are crucial for mediating cellular responses such as proliferation, migration, and survival. Understanding this signaling context is vital for researchers investigating the broader biological functions of urokinase.
Experimental Protocols
The following are generalized protocols for measuring urokinase activity using this compound and Z-Gly-Gly-Arg-AMC. It is recommended to optimize the concentrations of enzyme and substrate, as well as incubation times, for your specific experimental conditions.
Protocol 1: Urokinase Activity Assay using this compound (Chromogenic)
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear flat-bottom microplates
-
Urokinase enzyme standard
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl)
-
Stop Solution (e.g., 50% acetic acid)
Procedure:
-
Prepare Reagents:
-
Reconstitute the urokinase standard to a known concentration in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 20 µL of urokinase standard or sample to the appropriate wells.
-
Include a blank control containing assay buffer instead of the enzyme.
-
-
Initiate Reaction:
-
Add 30 µL of the this compound solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stop Reaction:
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Generate a standard curve by plotting the absorbance of the pNA standards against their concentrations.
-
Determine the urokinase activity in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Urokinase Activity Assay using Z-Gly-Gly-Arg-AMC (Fluorogenic)
Materials:
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
96-well black flat-bottom microplates
-
Urokinase enzyme standard
-
Z-Gly-Gly-Arg-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl)
-
AMC standard for calibration curve
Procedure:
-
Prepare Reagents:
-
Reconstitute the urokinase standard to a known concentration in assay buffer.
-
Prepare a stock solution of Z-Gly-Gly-Arg-AMC in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in assay buffer.
-
Prepare a series of AMC standards in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 20 µL of urokinase standard or sample to the appropriate wells.
-
Include a blank control containing assay buffer instead of the enzyme.
-
-
Initiate Reaction:
-
Add 30 µL of the Z-Gly-Gly-Arg-AMC solution to each well to start the reaction.
-
-
Measurement (Kinetic Reading):
-
Immediately place the plate in the fluorometric microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence units per minute) for each well.
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Generate a standard curve by plotting the fluorescence of the AMC standards against their concentrations.
-
Calculate the urokinase activity in the samples based on the rate of AMC production, using the AMC standard curve for conversion.
-
Conclusion
Both this compound and Z-Gly-Gly-Arg-AMC are effective substrates for measuring the amidolytic activity of urokinase. The choice between them hinges on the specific needs of the experiment. For routine assays where high sensitivity is not the primary concern and cost is a factor, the chromogenic substrate this compound offers a reliable and straightforward option. However, for applications requiring the detection of low levels of urokinase activity, detailed kinetic studies, or for high-throughput screening of inhibitors, the superior sensitivity of the fluorogenic substrate Z-Gly-Gly-Arg-AMC makes it the preferred choice. By understanding the principles, performance characteristics, and experimental protocols for each substrate, researchers can make an informed decision to best suit their scientific objectives.
References
comparative analysis of PNA-based substrates in protease research
A Comparative Analysis of PNA-Based Substrates in Protease Research: A Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of protease research, the selection of appropriate substrate technology is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of Peptide Nucleic Acid (PNA)-based substrates with two widely used alternatives: Förster Resonance Energy Transfer (FRET) and chromogenic p-Nitroaniline (pNA) substrates. We present a detailed analysis of their performance, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Introduction to Protease Substrate Technologies
Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of biological processes and are key targets in drug discovery. The study of their activity and specificity relies on substrates that can be cleaved by the protease of interest, yielding a detectable signal.
-
PNA-Based Substrates: This innovative approach utilizes Peptide Nucleic Acids (PNAs) as tags for fluorogenic peptide substrates. The PNA tags enable the immobilization of a diverse library of substrates onto a microarray through DNA hybridization. This allows for the simultaneous profiling of protease activity against hundreds of substrates, making it a powerful tool for high-throughput screening and specificity profiling.[1]
-
FRET-Based Substrates: These substrates consist of a peptide sequence containing the protease cleavage site, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by a protease, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[2][3]
-
Chromogenic (pNA) Substrates: In this classic method, a peptide substrate is covalently linked to a chromophore, typically p-nitroaniline (pNA). When the protease cleaves the peptide bond, the colorless pNA is released and becomes yellow, which can be quantified by measuring the absorbance of light at a specific wavelength.
Performance Comparison
The choice of substrate technology significantly impacts the sensitivity, specificity, and throughput of a protease assay. Below is a comparative overview of the three technologies.
| Feature | PNA-Based Substrates (Microarray) | FRET-Based Substrates | Chromogenic (pNA) Substrates |
| Principle | PNA-tagged fluorogenic peptides hybridized to an oligonucleotide microarray.[1] | Intramolecular fluorescence quenching released upon cleavage.[2][3] | Release of a chromophore (pNA) upon cleavage. |
| Detection | Fluorescence | Fluorescence | Absorbance |
| Primary Advantage | High-throughput specificity profiling of complex samples.[1] | High sensitivity and real-time kinetic measurements.[2][4] | Simple, cost-effective, and well-established. |
| Limitations | Indirect kinetic analysis; potential for surface-analyte interactions. | Can be susceptible to autofluorescence and light scattering from compounds. | Lower sensitivity compared to fluorescent methods; potential for compound interference with absorbance. |
| Best Suited For | Profiling protease activity in cell lysates and clinical samples; inhibitor specificity screening.[1] | Detailed kinetic studies (Km, kcat); high-sensitivity detection; inhibitor screening.[5][6][7] | Routine enzyme activity assays; when high sensitivity is not required. |
Quantitative Data Presentation
The following tables summarize the kinetic parameters for FRET-based and chromogenic (pNA) substrates for two major classes of proteases: Caspases and Matrix Metalloproteinases (MMPs). Direct kinetic data for PNA-based substrates in a solution-phase assay is not available in the literature, as their primary application is in a microarray format for multiplexed profiling.
Caspase-3 Kinetic Data
| Substrate Type | Substrate Sequence | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |
| FRET | Asp-Glu-Val-Asp | 1.4 | 1.4 | 1.0 | [5] |
| FRET | Asp-Gly-Val-Asp | 1.8 | 3.6 | 2.0 | [5] |
| FRET | Asp-Leu-Pro-Asp | 1.1 | 2.1 | 0.5 | [5] |
Matrix Metalloproteinase (MMP) Kinetic Data
| Substrate Type | Protease | Substrate Sequence | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| FRET | MMP-1 | fTHP-3 | 61.2 | 0.080 | 1,307 | [6][7] |
| FRET | MMP-2 | fTHP-3 | - | - | Lower than MMP-1 | [6][7] |
| FRET | MMP-13 | fTHP-3 | - | - | Higher than MMP-1 | [6][7] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, we have generated diagrams using the DOT language.
Experimental Protocols
PNA-Encoded Protease Substrate Microarray Assay
This protocol is adapted from the methodology for profiling proteolytic activity using PNA-encoded fluorogenic substrates.[1]
-
Library Synthesis: A library of fluorogenic protease substrates is synthesized, with each unique peptide sequence coupled to a unique PNA tag.
-
Microarray Preparation: An oligonucleotide microarray is prepared with complementary DNA sequences to the PNA tags at defined locations.
-
Hybridization: The PNA-tagged substrate library is hybridized to the oligonucleotide microarray.
-
Assay: The microarray is incubated with the protease-containing sample (e.g., cell lysate, purified enzyme) in an appropriate buffer.
-
Washing: The microarray is washed to remove the sample and non-cleaved substrates.
-
Detection: The microarray is scanned using a fluorescence scanner to measure the fluorescence at each spot, corresponding to the cleavage of a specific substrate.
-
Data Analysis: The fluorescence intensity at each spot is quantified to generate a substrate specificity profile for the protease(s) in the sample.
FRET-Based Protease Assay for Kinetic Analysis
This protocol describes a typical procedure for determining protease kinetics using a FRET-based substrate.[2][5]
-
Reagent Preparation: Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO). Prepare a concentrated stock of the purified protease in an appropriate assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer.
-
Substrate Addition: Add varying concentrations of the FRET substrate to the wells.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of the protease to each well.
-
Fluorescence Monitoring: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.
-
Chromogenic (pNA) Protease Assay
This is a standard protocol for a colorimetric protease assay.
-
Reagent Preparation: Prepare a stock solution of the pNA substrate in a suitable solvent. Prepare a stock solution of the protease in assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer.
-
Substrate Addition: Add the pNA substrate to the wells at a concentration typically at or above the Km.
-
Enzyme Addition: Initiate the reaction by adding the protease.
-
Absorbance Reading: Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of pNA release from the change in absorbance over time, using the molar extinction coefficient of pNA.
Conclusion
The selection of a protease substrate technology should be guided by the specific research question. PNA-based microarrays offer an unparalleled platform for high-throughput screening and determining protease specificity profiles in complex biological samples. For detailed kinetic characterization and high-sensitivity applications, FRET-based substrates are the preferred choice. Chromogenic pNA substrates remain a reliable and cost-effective option for routine activity assays where high sensitivity is not a primary concern. By understanding the relative strengths and weaknesses of each approach, researchers can better design experiments that yield clear and impactful results in the study of proteases.
References
- 1. PNA-encoded protease substrate microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Quantitative analysis of fluorescent caspase substrate cleavage in intact cells and identification of novel inhibitors of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Urokinase Activity Validation: Z-Val-Gly-Arg-pNA Chromogenic Assay vs. ELISA
For researchers, scientists, and drug development professionals, the accurate measurement of urokinase (uPA) activity is critical. This guide provides a detailed comparison of two common methods: the chromogenic substrate assay using Z-Val-Gly-Arg-pNA and the Enzyme-Linked Immunosorbent Assay (ELISA), offering insights into their principles, protocols, and performance to aid in selecting the most suitable method for your research needs.
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Its dysregulation is implicated in diseases such as cancer and cardiovascular disorders. Therefore, robust and reliable methods for quantifying its enzymatic activity are paramount in both basic research and clinical development.
This guide explores two widely used techniques for measuring uPA activity. The chromogenic assay, utilizing the synthetic peptide this compound, directly measures the enzymatic activity of uPA. In contrast, the ELISA method typically quantifies the amount of uPA protein, which can then be correlated with its activity.
Methodologies at a Glance: A Head-to-Head Comparison
The choice between the this compound chromogenic assay and an ELISA for urokinase activity depends on the specific research question, sample type, and desired endpoint. The chromogenic assay provides a direct measure of enzymatic function, while the ELISA offers high sensitivity for quantifying the total amount of uPA protein.
| Feature | This compound Chromogenic Assay | Urokinase Activity ELISA |
| Principle | Direct enzymatic activity measurement. Urokinase cleaves the chromogenic substrate this compound, releasing p-nitroaniline (pNA), which is measured spectrophotometrically.[1][2] | Immunoassay-based quantification of uPA protein. A sandwich ELISA format is common, where capture and detection antibodies specifically bind to uPA. The signal is proportional to the amount of uPA.[3] |
| Measures | Enzymatic activity (rate of substrate cleavage). | Total uPA protein concentration (active, inactive, and complexed forms).[4] |
| Sensitivity | Generally lower than ELISA. | High sensitivity, often in the pg/mL range.[3] |
| Specificity | Relies on the specificity of the substrate for urokinase. Other proteases may potentially cleave the substrate. | High specificity due to the use of monoclonal or polyclonal antibodies specific to urokinase.[3] |
| Throughput | Can be adapted for high-throughput screening in microplate format. | Well-suited for high-throughput analysis using 96-well plates. |
| Assay Time | Typically shorter, often under 1 hour. | Generally longer, ranging from 2 to 5 hours. |
| Complexity | Relatively simple and straightforward protocol. | More complex protocol with multiple incubation and washing steps. |
Delving into the Experimental Protocols
This compound Chromogenic Assay Protocol
This protocol outlines the general steps for determining urokinase activity using the chromogenic substrate this compound.
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., Tris-HCl) at the optimal pH for urokinase activity.
-
Prepare a series of urokinase standards of known activity to generate a standard curve.
-
-
Assay Procedure:
-
Pipette the urokinase standards and samples into the wells of a microplate.
-
Add the reaction buffer to each well.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the released p-nitroaniline at 405 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
For a kinetic assay, determine the rate of reaction (change in absorbance per unit time).
-
For an endpoint assay, subtract the blank reading from the standard and sample readings.
-
Plot the absorbance (or rate of reaction) of the standards against their known activity to generate a standard curve.
-
Determine the urokinase activity in the samples by interpolating their absorbance values on the standard curve.
-
Urokinase ELISA Protocol (Sandwich ELISA)
This protocol provides a general outline for a typical sandwich ELISA for quantifying urokinase protein.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for urokinase.
-
Incubate overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites in the wells with a blocking buffer.
-
-
Sample and Standard Incubation:
-
Add urokinase standards and samples to the appropriate wells.
-
Incubate for a specified time (e.g., 2 hours) to allow the urokinase to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for a different epitope on the urokinase molecule.
-
Incubate to allow the detection antibody to bind to the captured urokinase.
-
Wash the plate.
-
-
Enzyme Conjugate and Substrate Addition:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody.
-
Incubate and then wash the plate.
-
Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change.
-
-
Measurement and Analysis:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of urokinase in the samples from the standard curve.
-
Visualizing the Urokinase Signaling Pathway and Experimental Workflows
To better understand the biological context of urokinase and the experimental procedures, the following diagrams are provided.
Caption: Urokinase (uPA) signaling pathway overview.
Caption: Comparative experimental workflows.
Concluding Remarks
The validation of urokinase activity is a critical step in many areas of biomedical research. Both the this compound chromogenic assay and ELISA are powerful tools for this purpose, each with its own set of advantages and limitations. The chromogenic assay offers a direct and rapid measurement of enzymatic activity, making it suitable for kinetic studies and high-throughput screening of enzyme inhibitors. The ELISA, on the other hand, provides a highly sensitive and specific method for quantifying the total amount of urokinase protein, which is invaluable for studies where protein expression levels are of interest.
Ultimately, the choice of assay will be dictated by the specific experimental goals, the nature of the samples, and the resources available. For a comprehensive understanding of urokinase biology, a combination of both assays can be particularly powerful, allowing for the correlation of total protein levels with enzymatic activity. This guide provides the foundational knowledge to make an informed decision and to design and execute robust and reliable urokinase activity assays.
References
Z-Val-Gly-Arg-pNA: A Comparative Analysis for Urokinase Activity Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical step in assay development. This guide provides a comprehensive comparison of Z-Val-Gly-Arg-pNA, a chromogenic substrate for urokinase, with other commercially available alternatives. We will delve into its applications, limitations, and present supporting experimental data to aid in your selection process.
This compound is a synthetic peptide substrate designed for the colorimetric measurement of urokinase activity. Urokinase, a serine protease, cleaves the peptide bond after the arginine residue, releasing p-nitroaniline (pNA). The rate of pNA release, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the urokinase activity.[1] This principle forms the basis of its primary application in biochemical assays to determine the enzymatic activity of urokinase.
Comparison of Chromogenic Substrates for Urokinase
While this compound is a known substrate for urokinase, a direct comparison of its kinetic parameters with other substrates is hampered by a lack of readily available data in the public domain for this specific compound. However, we can compare it with other well-characterized chromogenic substrates for urokinase to provide a performance context.
| Substrate Name | Peptide Sequence | Km (mol/L) | Vmax (mol/min) | Reference |
| This compound | This compound | Data not available | Data not available | |
| S-2444 | pyro-Glu-Gly-Arg-pNA | 9 x 10⁻⁵ | 3.1 x 10⁻¹⁰ | [2] |
| S-2288 | H-D-Ile-Pro-Arg-pNA | 2 x 10⁻⁴ | 2 x 10⁻¹⁰ | [3] |
| S-2227 | H-Glu-Gly-Arg-pNA | Data not available | Data not available | [4] |
Note: The kinetic parameters for S-2444 and S-2288 were determined at 37°C in a Tris buffer system. The absence of publicly available kinetic data for this compound represents a significant limitation in performing a direct quantitative comparison. Researchers are advised to determine these parameters in their own experimental setup for accurate comparisons.
Experimental Protocol: Urokinase Activity Assay
This protocol is a generalized procedure for determining urokinase activity using a chromogenic substrate like this compound. The specific concentrations and incubation times may need to be optimized for your particular experimental conditions.
Materials:
-
Purified urokinase enzyme of known concentration (for standard curve)
-
Chromogenic substrate (e.g., this compound) solution
-
Assay buffer (e.g., 0.05 M Tris-HCl, pH 8.8)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Reaction terminating solution (e.g., 20% acetic acid)
Procedure:
-
Prepare a standard curve: Dilute the urokinase standard to several known concentrations in the assay buffer.
-
Sample preparation: Prepare your samples containing unknown urokinase concentrations in the assay buffer.
-
Assay setup: To each well of the microplate, add the assay buffer, and then add either the urokinase standard or the sample.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to bring the reagents to the reaction temperature.
-
Initiate the reaction: Add the chromogenic substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement:
-
Kinetic method: Measure the change in absorbance at 405 nm over time. The rate of change is proportional to the enzyme activity.
-
Endpoint method: After a fixed incubation time, stop the reaction by adding a terminating solution (e.g., acetic acid). Measure the final absorbance at 405 nm.
-
-
Data analysis: Plot the absorbance (or rate of change in absorbance) of the standards against their known concentrations to generate a standard curve. Use this curve to determine the urokinase concentration in your samples.
Limitations of this compound and Other Chromogenic Substrates
While chromogenic substrates are valuable tools, they have inherent limitations that researchers should consider:
-
Lower Sensitivity: Compared to fluorogenic substrates, chromogenic substrates generally offer lower sensitivity, which may be a limiting factor when working with samples containing low concentrations of the enzyme.
-
Potential for Off-Target Activity: The peptide sequence of a chromogenic substrate may be recognized and cleaved by other proteases present in the sample, leading to an overestimation of the target enzyme's activity. It is crucial to run appropriate controls to assess the specificity of the substrate in the context of your sample matrix.
-
Interference from Sample Components: The color of the sample itself or the presence of other substances that absorb light at 405 nm can interfere with the assay. A sample blank (containing the sample but no substrate) is essential to correct for this background absorbance.
-
Limited Information on In Vivo Relevance: The cleavage of a small synthetic substrate may not always accurately reflect the enzyme's activity towards its natural, larger protein substrates in a complex biological environment.
The Broader Context: Peptide Nucleic Acids (PNAs) in Therapeutics
It is important to distinguish this compound as a laboratory reagent from the broader field of Peptide Nucleic Acids (PNAs) used in therapeutic applications. PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain. This modification confers several advantageous properties, including high binding affinity and specificity to complementary DNA or RNA sequences, and resistance to degradation by nucleases and proteases.
The therapeutic potential of PNAs lies in their ability to modulate gene expression through various mechanisms, such as antisense, antigene, and miRNA-targeting strategies.
Currently, there is no readily available scientific literature detailing the specific application of a PNA molecule with the Val-Gly-Arg peptide sequence for therapeutic purposes. The Val-Gly-Arg motif is primarily recognized in the context of being a cleavage site for certain proteases, as seen in the chromogenic substrate.
References
Safety Operating Guide
Proper Disposal of Z-Val-Gly-Arg-pNA: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount for any research facility. This guide provides detailed, step-by-step procedures for the proper disposal of Z-Val-Gly-Arg-pNA, a colorimetric substrate for urokinase, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize environmental impact and ensure workplace safety.
I. Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment and to handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
II. Quantitative Data Summary
The following table summarizes the key hazard information for this compound, as detailed in its Material Safety Data Sheet (MSDS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste . It should not be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Disposal
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
-
This container should be used for the disposal of the pure compound, as well as any solutions containing this compound.
-
Contaminated materials, such as pipette tips, gloves, and weighing paper, should also be collected in a separate, clearly labeled hazardous waste bag.
-
-
Labeling:
-
The hazardous waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
Include the date of waste accumulation and the laboratory or department information.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Disposal:
-
The collected this compound waste must be disposed of through an approved and licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are a trained professional with a specific, validated protocol.
-
IV. Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Z-Val-Gly-Arg-PNA
Essential Safety and Handling of Z-Val-Gly-Arg-PNA
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of this compound, a colorimetric substrate for urokinase. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. While specific requirements may vary based on the experimental context and institutional protocols, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.[1]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Powder | Safety glasses with side shields or chemical splash goggles[2][3] | Nitrile gloves[1] | Laboratory coat[1] | Recommended if weighing large quantities or if dust is generated |
| Dissolving in Solvent | Chemical splash goggles[3] | Nitrile gloves[1] | Laboratory coat[1] | Not generally required with adequate ventilation[1] |
| Performing Assay | Safety glasses with side shields[2] | Nitrile gloves[1] | Laboratory coat[1] | Not generally required[1] |
| Handling Waste | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move to fresh air. If you experience any discomfort, consult a physician.[1]
-
After Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] Remove contaminated clothing.
-
After Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
After Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[4]
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
-
Ensure adequate ventilation in the work area.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[4]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains, as it can be toxic to aquatic life.[1][4] Collect spillage and dispose of it as hazardous waste.[4]
Experimental Workflow
The following diagram outlines a typical workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
